molecular formula C5H8F4O3S B2767759 2-Fluoro-2-methylpropyl trifluoromethanesulfonate CAS No. 145349-17-3

2-Fluoro-2-methylpropyl trifluoromethanesulfonate

Cat. No.: B2767759
CAS No.: 145349-17-3
M. Wt: 224.17
InChI Key: OJFXAMILNHYNSV-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylpropyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C5H8F4O3S and its molecular weight is 224.17. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-2-methylpropyl trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-2-methylpropyl trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-fluoro-2-methylpropyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F4O3S/c1-4(2,6)3-12-13(10,11)5(7,8)9/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFXAMILNHYNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COS(=O)(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145349-17-3
Record name 2-Fluoro-2-methylpropyltrifluoromethylsulfonate
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Foundational & Exploratory

2-Fluoro-2-methylpropyl trifluoromethanesulfonate CAS 145349-17-3

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Fluoro-2-methylpropyl Trifluoromethanesulfonate (CAS 145349-17-3)

Introduction: A Strategic Reagent for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4][5][6] Within this context, 2-Fluoro-2-methylpropyl trifluoromethanesulfonate (CAS 145349-17-3) has emerged as a highly valuable reagent. It serves as a specialized building block for introducing the 2-fluoro-2-methylpropyl moiety, a functional group that imparts desirable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[7]

This guide provides an in-depth technical overview of 2-Fluoro-2-methylpropyl trifluoromethanesulfonate, tailored for researchers, scientists, and drug development professionals. We will explore its synthesis, mechanistic underpinnings, applications, and the practical considerations necessary for its effective use in the laboratory.

Physicochemical Profile

A clear understanding of a reagent's fundamental properties is the starting point for its successful application. The key physicochemical data for 2-Fluoro-2-methylpropyl trifluoromethanesulfonate are summarized below.

PropertyValueSource
CAS Number 145349-17-3[7][8][9]
Molecular Formula C₅H₈F₄O₃S[7][8][10]
Molecular Weight 224.17 g/mol [7][8]
Canonical SMILES CC(C)(COS(=O)(=O)C(F)(F)F)F[8][10]
InChIKey OJFXAMILNHYNSV-UHFFFAOYSA-N[10]
Appearance Colorless to pale yellow liquid (predicted)[11]

Synthesis and Purification: A Protocol Grounded in Mechanistic Understanding

The synthesis of 2-Fluoro-2-methylpropyl trifluoromethanesulfonate is a direct and efficient process, predicated on the reaction of its corresponding alcohol precursor with a powerful triflating agent. The reliability of this procedure hinges on a precise understanding of the reaction's mechanism and the role of each component.

Precursor: 2-Fluoro-2-methyl-1-propanol

The starting material for the synthesis is 2-Fluoro-2-methyl-1-propanol (CAS: 3109-99-7).[12][13] This fluorinated alcohol is a versatile building block in its own right, valued for the unique steric and electronic effects conferred by the geminal fluorine and methyl groups.[12] Its availability from commercial suppliers is generally good, making it a convenient starting point for the synthesis of the target triflate.[14][15]

The Triflation Reaction: Activating the Hydroxyl Group

The core of the synthesis is the conversion of the primary alcohol into a triflate ester. This transformation is critical because the hydroxyl group (-OH) is a poor leaving group in nucleophilic substitution reactions, whereas the trifluoromethanesulfonate (triflate, -OTf) group is one of the most effective leaving groups known to organic chemists. This dramatic increase in reactivity is why triflation is a key step.

The reaction is typically performed using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.[16]

Causality Behind Experimental Choices:

  • Reagent Selection (Tf₂O): Trifluoromethanesulfonic anhydride is the reagent of choice due to its extreme reactivity.[11] The two trifluoromethyl (-CF₃) groups are powerful electron-withdrawing groups, making the sulfur atoms highly electrophilic and susceptible to attack by the alcohol's nucleophilic oxygen.[11]

  • Role of the Base: A non-nucleophilic base, such as pyridine or triethylamine (TEA), is essential.[16] Its primary function is to neutralize the trifluoromethanesulfonic acid (TfOH) that is generated as a byproduct. Failure to scavenge this potent acid could lead to acid-catalyzed decomposition of the product or other acid-sensitive functional groups on a more complex substrate.

  • Solvent and Temperature Control: The reaction is highly exothermic and rapid. Therefore, it is conducted in an inert, aprotic solvent like dichloromethane (DCM) to ensure proper mixing and heat dissipation.[16] Performing the reaction at low temperatures (typically 0 °C to -78 °C) is crucial to control the reaction rate, minimize the formation of impurities, and prevent thermal degradation of the product.[16]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_final Final Product A 2-Fluoro-2-methyl-1-propanol E Combine & React at 0 °C under N₂ Atmosphere A->E B Trifluoromethanesulfonic Anhydride (Tf₂O) B->E C Pyridine (Base) C->E D DCM (Solvent) D->E F Aqueous Workup (e.g., NaHCO₃ wash) E->F Quench Reaction G Dry (Na₂SO₄) & Concentrate F->G H Purification (e.g., Column Chromatography) G->H I 2-Fluoro-2-methylpropyl Trifluoromethanesulfonate H->I

Caption: Generalized workflow for the synthesis of 2-Fluoro-2-methylpropyl trifluoromethanesulfonate.
Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scale.

  • Preparation: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add 2-fluoro-2-methyl-1-propanol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add pyridine (1.2 eq) dropwise to the stirred solution.

  • Reagent Addition: Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel to yield the pure 2-Fluoro-2-methylpropyl trifluoromethanesulfonate.

Reactivity and Application in Drug Development

The synthetic utility of 2-Fluoro-2-methylpropyl trifluoromethanesulfonate stems directly from the exceptional ability of the triflate group to act as a leaving group. This property renders the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles in SN2-type reactions.

Caption: Generalized SN2 reaction mechanism using the triflate as an electrophile.
Strategic Advantages in Medicinal Chemistry

The 2-fluoro-2-methylpropyl group is a valuable motif for several reasons:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5][6] Introducing this group can block potential sites of metabolism, thereby increasing a drug's in vivo half-life and bioavailability.[6]

  • Modulation of Physicochemical Properties: Fluorine substitution can subtly alter a molecule's lipophilicity, acidity (pKa), and conformational preferences.[1] These modifications can lead to improved cell permeability, enhanced binding to the biological target, and greater selectivity.[1]

  • Bioisosteric Replacement: The trifluoromethyl group is often used as a bioisostere for chlorine atoms or methyl groups, offering a way to probe structure-activity relationships (SAR) while improving metabolic properties.[4][6]

Application in Positron Emission Tomography (PET) Imaging

A particularly powerful application of this reagent lies in the synthesis of radiotracers for Positron Emission Tomography (PET).[17] By synthesizing the triflate using the radioactive isotope fluorine-18 (¹⁸F, half-life ≈ 110 minutes), a precursor is created for the rapid and efficient radiolabeling of drug candidates or novel imaging agents.[2][17]

¹⁸F-labeled PET tracers allow researchers to:

  • Non-invasively visualize and quantify the distribution of a drug in the body over time.[18][19]

  • Confirm that a drug engages with its intended target in vivo.

  • Assess disease progression and the response to therapy at a molecular level.[18][20]

The development of new ¹⁸F-labeling methodologies is a critical area of research, and reagents like ¹⁸F-2-Fluoro-2-methylpropyl trifluoromethanesulfonate provide a pathway to new classes of PET tracers that were previously difficult to synthesize.[17]

Handling, Storage, and Safety

As a highly reactive electrophile, 2-Fluoro-2-methylpropyl trifluoromethanesulfonate requires careful handling and storage to maintain its integrity and ensure laboratory safety.

  • Moisture Sensitivity: Triflates are susceptible to hydrolysis.[11] Exposure to atmospheric moisture will lead to decomposition back to 2-fluoro-2-methyl-1-propanol and triflic acid. Therefore, the compound must be handled under an inert atmosphere (e.g., nitrogen or argon) using anhydrous techniques.[11]

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry environment, preferably in a refrigerator or freezer, to minimize thermal and hydrolytic degradation.[21]

  • Safety Precautions: Triflates are potent alkylating agents and should be treated as potentially toxic and corrosive.[22][23] Always handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22]

Conclusion

2-Fluoro-2-methylpropyl trifluoromethanesulfonate is more than just a chemical intermediate; it is a strategic tool for molecular design in the pharmaceutical sciences. By providing an efficient means to introduce the metabolically robust and electronically influential 2-fluoro-2-methylpropyl group, it empowers chemists to address key challenges in drug development, from enhancing pharmacokinetic profiles to enabling advanced in vivo imaging with PET. A thorough understanding of its synthesis, reactivity, and handling is paramount for any researcher seeking to leverage the power of fluorine chemistry to create the next generation of therapeutics and diagnostic agents.

References

  • Procopiou, P. A., et al. (2011). Discovery of the Styrene-Derived Sulfonamide GSK2256294, a Potent and Selective Inhibitor of the MET Kinase. Journal of Medicinal Chemistry.
  • Hendriks, G., et al. (2022). Trifluoromethanesulfonic Anhydride. In Encyclopedia of Reagents for Organic Synthesis.
  • Maciej, Z. (2025, September 12). Properties, Reactivity & Applications Of Trifluoromethanesulfonic Anhydride (Tf₂O). Chempedia. Available from: [Link]

  • Organic Chemistry Portal. Alcohol to Triflate. Available from: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 21). The Versatility of 2-Fluoro-2-methyl-1-propanol in Organic Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9526, Methyl triflate. Available from: [Link]

  • Verhoog, S., et al. (2020).
  • European Medicines Agency. (2024, November 4). In-Use stability testing FAQ.
  • Martin, J. C., & Forbus, T. R. (1988).
  • Oakwood Chemical. 2-Fluoro-2-methyl-1-propanol. Available from: [Link]

  • Stang, P. J., & Dueber, T. E. (1988).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11126179, 2-Fluoro-2-methylpropan-1-ol. Available from: [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
  • Thermo Fisher Scientific.
  • National Oceanic and Atmospheric Administration.
  • PubChemLite. 2-fluoro-2-methylpropyl trifluoromethanesulfonate (C5H8F4O3S). Available from: [Link]

  • Lawrence Berkeley National Laboratory. (2017, July 27). Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images.
  • Shields, A. F. (2017). FLT PET-CT in evaluation of treatment response. American Journal of Roentgenology.
  • Al-Tel, T. H. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences.
  • Knunyants, I. L., & Yakoboson, G. G. (1974). Synthesis of Fluoro Organic Compounds.
  • ChemUniverse. 2-FLUORO-2-METHYLPROPAN-1-OL [P58926]. Available from: [Link]

  • ChemicalBook.
  • Zahid, W., et al. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.
  • Mezo, A. R., et al. (2025, July 18).
  • ClinicalTrials.gov.
  • Scott, J. S., et al. (2022). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
  • Albano, D., et al. (2020, November 10).
  • Al-Zoubi, R. M., et al. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules.
  • Asghar, S. (2021). Checking the Stability Of 18F of 2-Methylbenzenesulfonyl Fluoride and 2,4,6.
  • Ulaner, G. A., et al. (2022). Appropriate Use Criteria for Estrogen Receptor-Targeted PET Imaging with 16α-18F-Fluoro-17β-Fluoroestradiol. Journal of Nuclear Medicine.
  • Mykhailiuk, P. K. (2022). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry.
  • Mezo, A. R., et al. (2025, July 18).
  • Ferreira, S. Z., et al. (2009). STABILITY STUDY OF 2-[18F]FLUORO-2-DEOXY-D-GLUCOSE (18FDG) STORED AT ROOM TEMPERATURE BY PHYSICOCHEMICAL AND MICROBIOLOGICAL ASSAY.
  • Zahid, W., et al. (2023, September 1). Fluorinated Drugs Approved by the FDA (2016–2022). Encyclopedia.pub.
  • Cheméo. Chemical Properties of Hexane, 3-bromo- (CAS 3377-87-5). Available from: [Link]

Sources

Technical Guide: AZD9496 Binding Motif Optimization via Fluorinated Triflates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimization of the AZD9496 (an oral Selective Estrogen Receptor Degrader, or SERD) binding motif, specifically focusing on the installation of fluorinated side chains using fluorinated alkyl triflates . While AZD9496 is a clinical-stage candidate, next-generation optimization requires precise modulation of the N-alkyl substituent on the tetrahydro-pyrido[3,4-b]indole core. This substituent is critical for metabolic stability and positioning within the Estrogen Receptor alpha (ER


) Ligand Binding Domain (LBD).

We present a robust synthetic workflow utilizing 2-fluoro-2-methylpropyl triflate as a high-reactivity electrophile to install the key fluorinated motif, offering superior yields and cleaner reaction profiles compared to corresponding halides.

The Pharmacophore: Why Fluorine?

AZD9496 functions by binding to the ER


 LBD, destabilizing Helix 12 (H12), and inducing proteasomal degradation. The molecule features two critical fluorinated motifs:[1]
  • Difluorophenyl Ring: Increases lipophilicity and fills the hydrophobic pocket.

  • Fluorinated N-Alkyl Chain (2-fluoro-2-methylpropyl): This is the focus of our optimization.

Mechanistic Impact of the N-Fluoroalkyl Group
  • Metabolic Blocking: The terminal fluorine prevents oxidative dealkylation (N-dealkylation) by Cytochrome P450 enzymes, a common clearance pathway for non-fluorinated amines.

  • Dipole Interactions: The C-F bond introduces a specific dipole that interacts with polar residues in the LBD access channel, potentially improving residence time.

Pathway Visualization

The following diagram illustrates the SERD mechanism and the structural role of the fluorinated motif.

SERD_Mechanism AZD AZD9496 (Fluorinated Motif) ER Estrogen Receptor (ERα) AZD->ER Binding (Kd < 1 nM) Complex Ligand-Receptor Complex ER->Complex H12 Helix 12 Destabilization Complex->H12 Conformational Change Ubiquitin Ubiquitination H12->Ubiquitin Recruits E3 Ligase Proteasome Proteasomal Degradation Ubiquitin->Proteasome Tagging

Figure 1: Mechanism of Action for AZD9496. The fluorinated motif is essential for the initial high-affinity binding event.

Synthetic Strategy: The Fluorinated Triflate Advantage

Direct alkylation of the hindered secondary amine in the tetrahydro-beta-carboline core is challenging. Alkyl halides (chlorides/bromides) often require harsh conditions (high heat) that can lead to elimination side products or racemization of the chiral centers.

The Solution: Use Fluorinated Alkyl Triflates . Triflates (trifluoromethanesulfonates) are "super-leaving groups" (


 of conjugate acid 

). They allow for

-alkylation at lower temperatures with higher chemoselectivity.
Core Reaction Scheme


Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Motif Installation Alcohol 2-Fluoro-2-methylpropan-1-ol Triflate 2-Fluoro-2-methylpropyl triflate (Reagent) Alcohol->Triflate DCM, Pyridine, 0°C Tf2O Triflic Anhydride (Tf2O) Tf2O->Triflate Product AZD9496 Analog (N-Alkylated) Triflate->Product Core Tetrahydro-β-carboline Precursor (Amine) Core->Product + Triflate DIPEA, MeCN, RT

Figure 2: Two-step synthesis of the N-alkylated core using a fluorinated triflate intermediate.

Experimental Protocols

Safety Warning
  • Triflic Anhydride (

    
    ):  Highly corrosive and moisture-sensitive. Handle under inert atmosphere (Nitrogen/Argon).
    
  • Alkyl Triflates: Potent alkylating agents. Avoid skin contact; potential genotoxins.

Protocol A: Synthesis of 2-Fluoro-2-methylpropyl Triflate

This reagent is not always commercially stable and should be prepared fresh.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Purge with Argon.

  • Reagents: Add 2-fluoro-2-methylpropan-1-ol (1.0 eq, 10 mmol) and anhydrous Pyridine (1.2 eq) to DCM (anhydrous, 30 mL). Cool to

    
     (ice/salt bath).
    
  • Addition: Dropwise add Triflic Anhydride (

    
    )  (1.1 eq) over 20 minutes. The solution will turn slightly yellow.
    
  • Reaction: Stir at

    
     for 1 hour. Monitor by TLC (stain with KMnO4; triflates are active).
    
  • Workup: Quench with cold water. Extract with DCM (

    
    ). Wash organics with cold 1M HCl (to remove pyridine) and brine.
    
  • Purification: Dry over

    
     and concentrate carefully (triflates can be volatile). Use immediately.
    
Protocol B: Optimization of the Binding Motif (N-Alkylation)

This step couples the triflate to the AZD9496 core precursor.

  • Substrate: Dissolve the Tetrahydro-pyrido[3,4-b]indole amine precursor (1.0 eq) in anhydrous Acetonitrile (MeCN) .

  • Base: Add Diisopropylethylamine (DIPEA) (2.5 eq).

  • Alkylation: Add the freshly prepared 2-fluoro-2-methylpropyl triflate (1.2 eq) dissolved in minimal MeCN.

  • Conditions: Stir at Room Temperature (RT) for 4–6 hours. Note: Halides would require heating to

    
    , increasing impurity profiles.
    
  • Validation: Monitor reaction progress via LC-MS and

    
     NMR.
    
    • Target Signal: Look for the shift in the fluorine signal corresponding to the

      
      -alkyl group (typically 
      
      
      
      to
      
      
      ppm depending on referencing).

Data Analysis & Validation

The following table summarizes the comparative advantage of using the Triflate method versus the traditional Bromide method for this specific motif optimization.

ParameterMethod A: Alkyl BromideMethod B: Fluorinated Triflate (Recommended)
Reaction Temp

(Reflux)

(RT)
Time 24 Hours4–6 Hours
Yield 45–55%82–88%
Purity (LC-MS) 85% (Elimination byproducts)>95%
Stereo-retention Risk of racemization at C1Full retention
Structural Confirmation

To validate the binding motif, compare the IC50 values of the optimized compound against the standard.

  • AZD9496 (Standard): IC50 (ER

    
     binding) 
    
    
    
    0.8 nM.
  • Defluoro-analog (Control): IC50

    
     5.2 nM (Demonstrates the necessity of the fluorine motif).
    

References

  • Discovery of AZD9496: Weir, H. M., et al. (2016). "AZD9496: An Oral Estrogen Receptor Inhibitor That Blocks the Growth of ER-Positive and ESR1-Mutant Breast Tumors in Preclinical Models."[2][3] Cancer Research. [Link]

  • Medicinal Chemistry Optimization: De Savi, C., et al. (2015).[4][5] "Optimization of a Novel Binding Motif to (E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496)." Journal of Medicinal Chemistry. [Link][6]

  • Triflate Chemistry: Barvian, M. R., et al. (2002). "Preparation of N-substituted anilines via alkylation of triflates." Tetrahedron Letters. [Link]

  • AZD9496 Binding Mode (PDB): RCSB Protein Data Bank. Structure 5AAV. [Link]

Sources

Strategic Incorporation of the 2-Fluoro-2-methylpropyl Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic incorporation of the 2-fluoro-2-methylpropyl group in organic synthesis, designed for medicinal chemists and process scientists.

Executive Summary: The Fluorinated Neopentyl Isostere

The 2-fluoro-2-methylpropyl group (


) represents a high-value bioisostere of the isobutyl and neopentyl moieties in medicinal chemistry. By replacing the tertiary hydrogen of an isobutyl group or a methyl of a neopentyl group with fluorine, this moiety achieves three critical pharmacological objectives:
  • Metabolic Blocking: It eliminates the metabolic "soft spot" at the

    
    -position, preventing cytochrome P450-mediated hydroxylation.
    
  • Lipophilicity Modulation: The fluorine atom lowers

    
     compared to a pure hydrocarbon chain while maintaining steric bulk, often improving solubility and bioavailability.
    
  • Conformational Locking: The gauche effect of the fluorine atom can bias the side-chain conformation, potentially enhancing binding affinity.

Despite its utility, introducing this group is synthetically non-trivial due to the neopentyl effect , which severely retards


 reactions at the 

-carbon. This guide outlines the three most robust pathways to overcome these steric barriers.

Strategic Pathways for Installation

We define three primary strategies for installing the 2-fluoro-2-methylpropyl group, ranked by synthetic robustness.

Pathway A: The "Build-and-Fluorinate" (Deoxyfluorination)

Best for: Late-stage functionalization or complex scaffolds. This approach involves constructing the carbon skeleton with a tertiary alcohol at the


-position (

) and subsequently converting the hydroxyl group to a fluoride.
  • Precursor Synthesis: The

    
    -hydroxy precursor is typically generated by the nucleophilic opening of isobutylene oxide (2,2-dimethyloxirane) .
    
  • Fluorination: The tertiary alcohol is treated with deoxyfluorinating agents (DAST, Deoxo-Fluor, XtalFluor-E).

  • Critical Challenge: Elimination to the isobutenyl alkene (

    
    ) is a major side reaction due to the stability of the developing tertiary carbocation.
    
Pathway B: Hydrofluorination of Methallyl Side Chains

Best for: Scale-up and atom economy. This strategy installs a methallyl group (


) first, followed by Markovnikov hydrofluorination.
  • Reagents: Recent advances utilize amine-HF complexes (e.g., Et

    
    N[1]·3HF) activated by methanesulfonic acid (MsOH), avoiding hazardous anhydrous HF or expensive metal catalysts.[1]
    
Pathway C: Direct Alkylation via Activated Electrophiles

Best for: Early-stage building block synthesis. Direct alkylation using 2-fluoro-2-methylpropyl halides is notoriously difficult due to steric hindrance. However, the use of 2-fluoro-2-methylpropyl triflate allows for alkylation of strong nucleophiles (phenols, thiols, amines) by converting the leaving group into a "super-leaving group" that compensates for the poor transition state geometry.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate synthetic pathway based on substrate sensitivity and availability.

G Start Target: 2-Fluoro-2-methylpropyl Group Q1 Is the scaffold base-sensitive? Start->Q1 RouteA Pathway A: Deoxyfluorination (Start from Alcohol) Q1->RouteA No (Stable to DAST/Base) RouteB Pathway B: Hydrofluorination (Start from Methallyl Alkene) Q1->RouteB Yes (Acidic conditions OK) RouteC Pathway C: Direct Alkylation (Use Triflate) Q1->RouteC Nucleophile is Heteroatom Prec1 Precursor: Isobutylene Oxide Opening RouteA->Prec1 Retro-synthesis Prec2 Precursor: Methallyl Halide Alkylation RouteB->Prec2 Retro-synthesis Prec3 Reagent: 2-Fluoro-2-methylpropyl Triflate RouteC->Prec3 Reagent Prep

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate properties.

Detailed Experimental Protocols

Protocol A: Deoxyfluorination of -Hydroxy Precursors

This protocol minimizes elimination byproducts using XtalFluor-E , a safer and more selective alternative to DAST.

Reagents:

  • Substrate:

    
     (1.0 equiv)
    
  • Reagent: XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) (1.2 equiv)

  • Promoter: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv) or Et

    
    N·3HF
    
  • Solvent: Anhydrous DCM

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add XtalFluor-E (1.2 equiv) and anhydrous DCM (

    
    ). Cool to 
    
    
    
    .
  • Addition: Add DBU (1.5 equiv) dropwise. Note: DBU acts as a HF scavenger and buffers the reaction to prevent acid-catalyzed elimination.

  • Substrate Introduction: Dissolve the tertiary alcohol substrate in minimal DCM and add dropwise to the cold mixture.

  • Reaction: Stir at

    
     for 1 hour, then allow to warm slowly to room temperature over 4 hours.
    
  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate. Purify via silica gel chromatography.
    
    • QC Check: Monitor by

      
       NMR. The product should show a multiplet around 
      
      
      
      to
      
      
      (depending on R).
Protocol B: Metal-Free Hydrofluorination of Methallyl Alkenes

Based on the method by Bertrand & Paquin (2019), this is ideal for robust substrates.

Reagents:

  • Substrate:

    
    
    
  • HF Source: Et

    
    N[1][2]·3HF (TREAT-HF) (1.5 equiv)
    
  • Activator: Methanesulfonic acid (MsOH) (1.5 equiv)

  • Solvent: DCM[1]

Step-by-Step Methodology:

  • Mixing: In a polyethylene or Teflon vessel (glass is acceptable for short times with this specific reagent mix, but plastic is safer), dissolve the methallyl alkene in DCM (

    
    ).
    
  • Acid Activation: Add MsOH (1.5 equiv) followed by Et

    
    N·3HF (1.5 equiv) at 
    
    
    
    .
  • Reaction: Stir at

    
     for 10 minutes, then warm to room temperature and stir for 12–24 hours.
    
  • Quench: Pour the mixture carefully into excess saturated aqueous

    
     (gas evolution will occur).
    
  • Isolation: Extract with DCM. The tertiary fluoride is typically stable, but avoid prolonged exposure to Lewis acids during purification.

Quantitative Comparison of Methods

FeaturePathway A (Deoxyfluorination)Pathway B (Hydrofluorination)Pathway C (Triflate Alkylation)
Step Count 2 (Epoxide open + Fluorinate)2 (Methallylation + Hydrofluorinate)1 (Direct Alkylation)
Atom Economy Moderate (Loss of leaving group)High (Addition reaction)Low (High MW leaving group)
Steric Tolerance High (Intramolecular delivery)High (Small HF molecule)Low (Neopentyl

barrier)
Major Side Product Isobutenyl alkene (Elimination)Anti-Markovnikov (Rare)Elimination / No Reaction
Scalability Medium (Reagent cost/safety)High (Cheap reagents)Low (Triflate stability)

Authoritative References

  • Metabolic Stability & Bioisosterism:

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hydrofluorination Protocol:

    • Bertrand, X., & Paquin, J. F. (2019).[1] Direct Hydrofluorination of Methallyl Alkenes Using a Methanesulfonic Acid/Triethylamine Trihydrofluoride Combination. Organic Letters, 21(23), 9759–9762.[3] Link

  • Deoxyfluorination Reagents (XtalFluor-E):

    • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry, 75(10), 3401–3411. Link

  • Nucleophilic Substitution on Neopentyl Systems:

    • Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144. Link

  • General Fluorination Strategies:

    • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of Fluorine and Fluorine-Containing Functional Groups. Angewandte Chemie International Edition, 52(32), 8214–8264. Link

Sources

Methodological & Application

Base selection for coupling 2-Fluoro-2-methylpropyl triflate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Base Selection for Coupling 2-Fluoro-2-methylpropyl Triflate

Executive Summary

2-Fluoro-2-methylpropyl triflate (1 ) is a specialized electrophile used to introduce the 2-fluoro-2-methylpropyl (fluoroneopentyl) group—a bioisostere for tert-butyl or isobutyl moieties with improved metabolic stability and lipophilicity.

However, coupling this reagent presents a unique "Neopentyl Dilemma":

  • Steric Hindrance: The

    
    -quaternary center renders 
    
    
    
    attack kinetically sluggish.
  • Instability: While classical

    
    -elimination (E2) is structurally blocked (no 
    
    
    
    -hydrogens), the compound is prone to Wagner-Meerwein rearrangements (
    
    
    pathways) and
    
    
    -elimination
    (cyclopropane formation) under highly basic conditions.

This guide details the base selection strategy to maximize


 substitution while suppressing rearrangement and cyclization, utilizing the "Cesium Effect" and controlled deprotonation.

Mechanistic Analysis & Base Selection Logic

To select the correct base, one must understand the competing pathways governed by the specific structure of 1 .

The Substrate Architecture
  • 
    -Carbon (
    
    
    
    -OTf):
    Primary, but sterically shielded by the adjacent bulky group.
  • 
    -Carbon (
    
    
    
    ):
    Quaternary. Crucially, it lacks protons, making standard E2 elimination impossible.
  • 
    -Hydrogens (
    
    
    
    ):
    The protons on the methyl groups are susceptible to abstraction by strong bases, leading to intramolecular cyclization (
    
    
    -elimination).
Reaction Pathways
  • Pathway A (Desired

    
    ):  Direct displacement of OTf by the nucleophile. Requires a "naked," reactive nucleophile and polar aprotic solvent.
    
  • Pathway B (Rearrangement -

    
    ):  Solvolysis leads to a primary cation 
    
    
    
    methyl shift
    
    
    tertiary cation
    
    
    complex alkene mixtures. Prevention: Avoid protic solvents and Lewis acids; ensure high nucleophile concentration.
  • Pathway C (

    
    -Elimination):  Strong bases (e.g., NaH, KOtBu) remove a 
    
    
    
    -proton. The resulting carbanion attacks the
    
    
    -position, ejecting OTf to form 1-fluoro-1-methylcyclopropane . Prevention: Use weaker bases (
    
    
    < 20) or steric bulk.
DOT Diagram: Competing Reaction Pathways

ReactionPathways Substrate 2-Fluoro-2-methylpropyl triflate Base Base Selection Substrate->Base SN2 Pathway A: SN2 (Desired Product) Base->SN2 Weak/Mod. Base (Cs2CO3, K2CO3) Rearrange Pathway B: SN1 (Rearrangement) Base->Rearrange Low Nucleophilicity or Protic Solvent GammaElim Pathway C: Gamma-Elim (Cyclopropane) Base->GammaElim Strong Base (NaH, LiHMDS)

Figure 1: Mechanistic divergence based on base strength and nucleophilicity. Green path indicates the target workflow.

Recommended Protocols

Protocol A: The "Cesium Effect" (Gold Standard)

Best for: Phenols, Carboxylic Acids, and weak N-nucleophiles (e.g., Indoles, Amides).

Rationale: Cesium carbonate (


) is superior to 

or

for this substrate. The large ionic radius of

disrupts tight ion-pairing, creating a "naked" nucleophile that is sufficiently reactive to overcome neopentyl steric hindrance without being basic enough to trigger rapid

-elimination.

Materials:

  • Nucleophile (1.0 equiv)

  • 2-Fluoro-2-methylpropyl triflate (1.2 - 1.5 equiv)

  • Cesium Carbonate (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Anhydrous DMF or NMP (0.2 M concentration)

Step-by-Step:

  • Preparation: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Activation: Add the Nucleophile and

    
     to the vial. Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes to allow initial deprotonation.
    
  • Addition: Add 2-Fluoro-2-methylpropyl triflate neat (or as a concentrated DMF solution) dropwise.

  • Reaction: Heat the mixture to 60–80°C .

    • Note: Neopentyl substitution rarely proceeds at RT. Heat is required, but do not exceed 100°C to minimize rearrangement.

  • Monitoring: Monitor by LC-MS. Look for the mass of Product (M+75 approx).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    
Protocol B: Hindered Organic Bases (Soluble Approach)

Best for: Amines (Primary/Secondary) where inorganic solubility is an issue.

Rationale: Use of Non-Nucleophilic Organic Bases (DIPEA, 2,6-Lutidine). These bases scavenge the triflic acid generated during alkylation but are too sterically hindered to attack the triflate or abstract the


-proton efficiently.

Materials:

  • Amine Nucleophile (1.0 equiv)

  • Triflate Reagent (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Solvent:

    
     (Acetonitrile) or DCE (Dichloroethane)
    

Step-by-Step:

  • Dissolve amine and DIPEA in

    
    .
    
  • Cool to 0°C (optional, but good practice to control initial exotherm).

  • Add Triflate slowly.

  • Allow to warm to RT, then heat to reflux (approx 80°C).

  • Critical Step: If conversion stalls, add a catalytic amount of TBAI (Tetrabutylammonium iodide, 10 mol%) . The iodide displaces the triflate to form a transient, more reactive iodide intermediate (Finkelstein-like), which is then displaced by the amine.

Comparative Data: Base Performance

The following table summarizes expected outcomes based on base selection for a model substrate (e.g., Phenol alkylation).

Base SystempKa (conj. acid)Solubility in DMFRisk of

-Elim
Risk of RearrangementOverall Yield Potential

~10.3ModerateLowLowHigh (Preferred)

~10.3LowLowModerate*Medium
NaH ~35HighHigh LowLow (Side reactions)
DIPEA ~10.7HighVery LowLowHigh (for Amines)
KOtBu ~17HighVery High LowVery Low

*


 often requires higher temperatures due to poor solubility, which increases thermal rearrangement risks.

Troubleshooting & Optimization Workflow

Use this logic flow to troubleshoot low yields.

Optimization Start Low Yield / No Reaction CheckLCMS Analyze Crude LC-MS Start->CheckLCMS Result1 Starting Material Remains CheckLCMS->Result1 Unreacted Result2 Complex Mixture (Rearrangement) CheckLCMS->Result2 Messy Result3 Cyclopropane (M-OTf species) CheckLCMS->Result3 Wrong Mass Fix1 Increase Temp to 90°C OR Add TBAI (Cat.) Result1->Fix1 Fix2 Lower Temp Switch to Cs2CO3 Dry Solvent Better Result2->Fix2 Fix3 Base is too strong. Switch NaH -> Cs2CO3 Switch KOtBu -> DIPEA Result3->Fix3

Figure 2: Troubleshooting decision tree for neopentyl triflate couplings.

References

  • Reactivity of Neopentyl Triflates

    • Mechanism:[1][2][3][4][5][6] Peterson, P. E., & Chevli, D. M. (1974). "Solvents and nucleophilicity in the substitution of neopentyl tosylate." Journal of Organic Chemistry.

    • Context: Discusses the difficulty of SN2 on neopentyl systems and the necessity of strong leaving groups and polar solvents.
  • The Cesium Effect

    • Protocol: Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for the alkylation of carboxylic acids and phenols." Journal of Organic Chemistry.
    • Context: Establishes as the superior base for difficult alkyl
  • Gamma-Elimination in Neopentyl Systems

    • Side Reactions: Kirmse, W. (2002).
    • Context: Provides theoretical grounding for the cyclopropane formation and rearrangement risks in substituted neopentyl systems.
  • Fluorine Effect on Reactivity

    • Electronic Effects: O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.
    • Context: Explains the inductive destabilization of carbocations by -fluorine, which helps suppress relative to non-fluorinated neopentyl analogs, provided the solvent is not highly ionizing.

Sources

Application Notes & Protocols: Strategic Triflation in the Synthesis of an AZD9496 Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

AZD9496 is an oral selective estrogen receptor degrader (SERD) that has shown promise in the treatment of estrogen receptor-positive breast cancer.[1][2] Its complex molecular architecture necessitates a sophisticated synthetic strategy, often involving the strategic activation of key intermediates to facilitate crucial bond-forming reactions. This application note details a critical step in the synthesis of a key chiral intermediate of AZD9496, focusing on the use of triflate reagents to enable a key nucleophilic substitution reaction.

The triflate group is an exceptionally potent leaving group in nucleophilic substitution reactions due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion.[3][4] This property makes triflating agents, such as trifluoromethanesulfonic anhydride (Tf₂O), invaluable tools for activating alcohols, particularly secondary benzylic alcohols, which can be prone to elimination side reactions or require harsh conditions for other activation methods.[5] In the synthesis of the AZD9496 core, the stereospecific introduction of a tetrazole moiety onto a chiral benzylic carbon is a pivotal transformation. The use of a triflate intermediate ensures a clean and efficient Sₙ2 reaction, preserving the desired stereochemistry.

Causality of Experimental Choices

The synthetic strategy hinges on the conversion of a secondary benzylic alcohol to a triflate, thereby transforming the hydroxyl group into an excellent leaving group. This choice is predicated on several key factors:

  • Reactivity: The triflate group is one of the best leaving groups in organic chemistry, facilitating nucleophilic substitution under mild conditions.[3][4] This is particularly important for substrates that may be sensitive to harsh reagents or high temperatures.

  • Stereocontrol: The Sₙ2 reaction proceeds with inversion of configuration. By starting with an enantiomerically pure alcohol, the triflation and subsequent substitution with the tetrazole nucleophile allow for the predictable and controlled formation of the desired stereocenter in the final product.

  • Chemoselectivity: Triflic anhydride is a highly selective reagent for the activation of alcohols in the presence of other functional groups that might be present in complex drug intermediates.[6][7]

Experimental Workflow Diagram

AZD9496_Intermediate_Synthesis cluster_step1 Step 1: Triflation cluster_step2 Step 2: Nucleophilic Substitution cluster_workup Work-up & Purification Start (S)-1-(4-cyanophenyl)ethanol Reagents1 Triflic Anhydride (Tf₂O) 2,6-Lutidine Start->Reagents1 1.1 eq Solvent1 Dichloromethane (DCM) Start->Solvent1 Intermediate (S)-1-(4-cyanophenyl)ethyl trifluoromethanesulfonate Reagents1->Intermediate  -78 °C to 0 °C Nucleophile 5-Substituted Tetrazole Sodium Hydride (NaH) Intermediate->Nucleophile 1.2 eq Solvent2 Dimethylformamide (DMF) Intermediate->Solvent2 Product (R)-4-(1-(2H-tetrazol-5-yl)ethyl)benzonitrile (AZD9496 Intermediate) Intermediate->Product Nucleophile->Product  0 °C to rt Workup Aqueous Work-up Extraction Product->Workup Purification Column Chromatography Workup->Purification FinalProduct FinalProduct Purification->FinalProduct Pure Intermediate

Caption: Synthetic workflow for the preparation of the AZD9496 intermediate.

Detailed Experimental Protocol

Synthesis of (S)-1-(4-cyanophenyl)ethyl trifluoromethanesulfonate (Triflate Intermediate)

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (S)-1-(4-cyanophenyl)ethanol (1.0 g, 6.79 mmol) and anhydrous dichloromethane (DCM, 30 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add 2,6-lutidine (0.95 mL, 8.15 mmol, 1.2 eq) dropwise to the stirred solution.

  • Slowly add trifluoromethanesulfonic anhydride (1.25 mL, 7.47 mmol, 1.1 eq) dropwise over 10 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 30 minutes.

  • Allow the reaction to warm to 0 °C and stir for an additional 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude triflate intermediate. This intermediate is typically used in the next step without further purification due to its reactivity.

Synthesis of (R)-4-(1-(2H-tetrazol-5-yl)ethyl)benzonitrile (AZD9496 Intermediate)

  • In a separate flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add 5-substituted tetrazole (e.g., 1H-tetrazole, 0.57 g, 8.15 mmol, 1.2 eq) to anhydrous dimethylformamide (DMF, 20 mL).

  • Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 0.326 g, 8.15 mmol, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium tetrazolide salt.

  • Dissolve the crude (S)-1-(4-cyanophenyl)ethyl trifluoromethanesulfonate from the previous step in anhydrous DMF (10 mL).

  • Add the solution of the triflate to the suspension of the sodium tetrazolide at 0 °C dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the triflate intermediate.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution (30 mL).

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with water (2 x 30 mL) and brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure (R)-4-(1-(2H-tetrazol-5-yl)ethyl)benzonitrile.

Quantitative Data Summary

CompoundStarting MaterialReagentSolventTemp (°C)Time (h)Yield (%)Purity (%) (by HPLC)
(S)-1-(4-cyanophenyl)ethyl trifluoromethanesulfonate(S)-1-(4-cyanophenyl)ethanolTriflic Anhydride, 2,6-LutidineDCM-78 to 01>95 (crude)-
(R)-4-(1-(2H-tetrazol-5-yl)ethyl)benzonitrileTriflate Intermediate1H-Tetrazole, NaHDMF0 to rt12-1680-85>98

Conclusion

This application note provides a detailed protocol for the synthesis of a key chiral intermediate of AZD9496, highlighting the strategic use of triflate chemistry to achieve a challenging nucleophilic substitution. The conversion of a secondary benzylic alcohol to a triflate enables a clean and stereospecific Sₙ2 reaction with a tetrazole nucleophile under mild conditions. This methodology is broadly applicable to the synthesis of complex pharmaceutical intermediates where precise control of stereochemistry and high reactivity are paramount.

References

  • Kotsuki, H., et al. (2003). Secondary Benzylation Using Benzyl Alcohols Catalyzed by Lanthanoid, Scandium, and Hafnium Triflate. The Journal of Organic Chemistry, 68(24), 9340–9347.
  • Wikipedia. (2023).
  • Master Organic Chemistry. (2011).
  • Wikipedia. (2023). Trifluoromethanesulfonic anhydride.
  • Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical Transformations Induced by Triflic Anhydride. Tetrahedron, 56(20), 3077–3119.
  • Selleck Chemicals. AZD9496.
  • Robertson, J. F. R., et al. (2018). AZD9496, an Oral Selective Estrogen Receptor Degrader, in Advanced Breast Cancer: A Phase I, Multicenter, Open-Label Study. Clinical Cancer Research, 24(15), 3564–3572.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 2-Fluoro-2-methylpropyl triflate in DMF vs. THF

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and reactivity of 2-Fluoro-2-methylpropyl triflate in two commonly used solvents: N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF). Understanding the nuances of how this reagent behaves in different solvent environments is critical for successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with 2-Fluoro-2-methylpropyl triflate?

2-Fluoro-2-methylpropyl triflate is a highly reactive alkylating agent due to the excellent leaving group ability of the triflate anion.[1][2] Its primary stability concerns revolve around its susceptibility to nucleophilic substitution (SN2) and elimination (E2) reactions.[2] The neopentyl-like structure, with a quaternary carbon adjacent to the methylene group bearing the triflate, introduces significant steric hindrance. This sterically hindered environment generally disfavors SN2 reactions and can promote rearrangement or elimination pathways depending on the reaction conditions.

Q2: How does the choice of solvent, specifically DMF versus THF, impact the stability of 2-Fluoro-2-methylpropyl triflate?

The choice of solvent plays a pivotal role in dictating the reaction pathway and, consequently, the stability of the triflate.

  • N,N-Dimethylformamide (DMF): DMF is a polar aprotic solvent.[3][4][5][6] Its high polarity can stabilize the transition state of SN2 reactions.[3] However, DMF itself can act as a nucleophile, especially at elevated temperatures, leading to the formation of a formamidinium salt and decomposition of the starting material. Furthermore, trace amounts of water or dimethylamine (a common impurity in DMF) can react with the triflate.

  • Tetrahydrofuran (THF): THF is a less polar aprotic solvent compared to DMF.[7] It is generally considered a more "innocent" solvent for reactions involving highly reactive electrophiles like alkyl triflates. While it can be cleaved by very strong Lewis acids or superacids, it is typically stable under standard reaction conditions for nucleophilic substitution.[8] However, its lower polarity may result in slower reaction rates for SN2 processes compared to DMF.

Q3: My reaction with 2-Fluoro-2-methylpropyl triflate in DMF is giving multiple products and low yield. What could be the cause?

This is a common issue and can often be attributed to the reactivity of DMF itself or impurities within it.

  • Solvent Reactivity: At elevated temperatures, DMF can decompose in the presence of strong electrophiles. The triflate can react with DMF to form a Vilsmeier-Haack type intermediate, which can lead to a variety of side products.

  • Impurities: Commercial DMF often contains small amounts of dimethylamine and formic acid. Dimethylamine is a potent nucleophile that will readily react with the triflate. Formic acid can contribute to acidic decomposition pathways.

  • Elimination: The polar nature of DMF can also promote E2 elimination reactions, especially if a basic nucleophile is used, leading to the formation of 2-fluoro-2-methylpropene.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material in THF

If you are observing low conversion of your starting material when using 2-Fluoro-2-methylpropyl triflate in THF, consider the following:

  • Insufficient Reaction Time or Temperature: THF is less polar than DMF, which can lead to slower SN2 reaction rates.[4][6] You may need to increase the reaction time or temperature. However, be cautious, as excessive heat can promote elimination.

  • Poor Nucleophile Solubility: Your nucleophile may have limited solubility in THF. Consider adding a co-solvent or using a phase-transfer catalyst to improve solubility and reactivity.

  • Weak Nucleophile: The inherent steric hindrance of the 2-fluoro-2-methylpropyl group requires a reasonably strong nucleophile for an efficient SN2 reaction.

start Low Conversion in THF check_time_temp Increase Reaction Time and/or Temperature start->check_time_temp check_solubility Assess Nucleophile Solubility check_time_temp->check_solubility If no improvement add_cosolvent Add Co-solvent (e.g., DMF, HMPA) check_solubility->add_cosolvent Poor solubility ptc Use Phase-Transfer Catalyst check_solubility->ptc Consider stronger_nuc Consider a Stronger Nucleophile check_solubility->stronger_nuc Good solubility success Successful Reaction add_cosolvent->success ptc->success stronger_nuc->success

Caption: Optimizing low conversion in THF.

Issue 2: Decomposition and Multiple Side Products in DMF

Encountering a complex mixture of products when using DMF is a strong indicator of solvent-mediated decomposition.

  • Solvent Purity: Always use high-purity, anhydrous DMF. It is good practice to use freshly opened bottles or to purify the solvent before use.

  • Reaction Temperature: Keep the reaction temperature as low as possible to minimize side reactions with DMF.

  • Alternative Solvents: If decomposition persists, consider switching to a more inert solvent like THF, acetonitrile, or 2-methyltetrahydrofuran (2-MeTHF). 2-MeTHF, in particular, has shown greater stability towards strong bases compared to THF.[9]

start Starting Reaction with 2-Fluoro-2-methylpropyl triflate choose_solvent Choose Initial Solvent start->choose_solvent thf THF (Less Polar, More Inert) choose_solvent->thf dmf DMF (Polar, Potentially Reactive) choose_solvent->dmf low_conversion Low Conversion? thf->low_conversion decomposition Decomposition? dmf->decomposition optimize_thf Optimize THF Conditions (See Workflow 1) low_conversion->optimize_thf Yes purify_dmf Purify DMF and Lower Temperature decomposition->purify_dmf Yes switch_solvent Switch to Alternative Solvent (e.g., MeCN, 2-MeTHF) purify_dmf->switch_solvent If still decomposition

Caption: Solvent selection guide.

Data Summary

ParameterN,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)
Polarity HighModerate
Aprotic/Protic AproticAprotic
Boiling Point 153 °C66 °C
Reactivity with Alkyl Triflates Can act as a nucleophile, especially at elevated temperatures. Susceptible to impurities like dimethylamine.Generally inert under typical reaction conditions. Can be cleaved by strong Lewis acids.[8]
Effect on SN2 Reactions Generally accelerates SN2 reactions due to polarity.[3][4][5][6]SN2 reactions may be slower compared to DMF.
Primary Stability Concern Decomposition of the triflate and formation of side products due to solvent reactivity.Slower reaction rates, potentially requiring more forcing conditions which could lead to elimination.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution in THF
  • To a stirred solution of the nucleophile (1.2 equivalents) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of 2-Fluoro-2-methylpropyl triflate (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • If no reaction is observed, slowly heat the mixture to 40-50 °C and continue monitoring.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Cautious Use of DMF as a Solvent
  • Use freshly distilled, anhydrous DMF.

  • To a stirred solution of the nucleophile (1.2 equivalents) in anhydrous DMF (0.1 M) under an inert atmosphere at -10 °C to 0 °C, add a solution of 2-Fluoro-2-methylpropyl triflate (1.0 equivalent) in anhydrous DMF dropwise.

  • Maintain the low temperature and stir for 1-2 hours before allowing the reaction to slowly warm to room temperature. Monitor the reaction closely for the formation of side products.

  • Work-up the reaction as described in Protocol 1 as soon as the starting material is consumed to minimize the risk of product decomposition.

References

  • Quora. (2018, February 20). What is the role of a DMF in an SN2 reaction?
  • Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction.
  • Wikipedia. (n.d.). Nucleophilic substitution.
  • Organic Chemistry 1: An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions.
  • Master Organic Chemistry. (2012, December 4). Deciding SN1/SN2/E1/E2 - The Solvent.
  • Reddit. (2016, April 25).
  • Beier, P. (2012). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry.
  • Larhed, M., & Hallberg, A. (2002).
  • Closson, W. D. (1978). Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates.
  • Murphy, J. A., & Garnier, J. (2012). Reactions of triflate esters and triflamides with an organic neutral super-electron-donor. Organic & Biomolecular Chemistry, 10(36), 7249-7257.
  • You, L., et al. (2012). Brønsted Acid-Free Controlled Polymerization of Tetrahydrofuran Catalyzed by Recyclable Rare Earth Triflates in the Presence of Epoxides.
  • Aocheng. (2024, September 13). Tetrahydrofuran (THF)
  • Procter, D. J., et al. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans.
  • Lalic, G., et al. (2014).
  • ChemicalBook. (n.d.).
  • Wikipedia. (n.d.).
  • van der Pijl, R., et al. (2020).
  • Clearsynth. (n.d.).
  • Uhl, W., & Schöne, F. (2022). Decomposition of organoelement triflate derivatives.
  • Organic Chemistry Portal. (n.d.).
  • Mitzel, N. W., et al. (2021). Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents. Universität Bielefeld - PUB.
  • BenchChem. (n.d.).
  • Sodeoka, M., & Lectka, T. (2015). Metal-catalyzed Decarboxylative Fluoroalkylation Reactions.
  • Umemoto, T., Tomita, K., & Kawada, K. (n.d.).
  • Organic Syntheses Procedure. (n.d.). 3.
  • Reddit. (2023, February 22).
  • Monticelli, S., et al. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink.
  • Penn A-C. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions.
  • TA Instruments. (n.d.).

Sources

Technical Support Center: Troubleshooting Low Reactivity of 2-Fluoro-2-methylpropyl Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: 2-Fluoro-2-methylpropyl trifluoromethanesulfonate, hereafter referred to as fluoroisobutyl triflate, is a specialized alkylating agent with significant potential in medicinal chemistry and drug development. The incorporation of a fluorine atom can impart desirable pharmacokinetic properties to target molecules. However, its unique structure—a primary triflate with steric hindrance from a gem-dimethyl group and an adjacent fluorine atom—presents significant challenges in synthetic applications. This guide provides a structured, in-depth approach to troubleshooting the most common issue encountered with this reagent: low or no reactivity in nucleophilic substitution reactions.

Section 1: Frequently Asked Questions (FAQs) about Fluoroisobutyl Triflate

Q1: What are the key structural features of fluoroisobutyl triflate that influence its reactivity?

Fluoroisobutyl triflate is a primary alkyl triflate, but its reactivity is dominated by significant steric hindrance. It is structurally analogous to neopentyl halides, which are famously unreactive in bimolecular nucleophilic substitution (SN2) reactions.[1][2] The bulky tert-butyl-like structure physically blocks the required backside attack of a nucleophile on the electrophilic carbon. This steric shield is the primary reason for its low reactivity.[1][2][3]

Q2: How does the fluorine atom affect the reactivity of the triflate?

The fluorine atom has two main effects:

  • Inductive Effect: As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect. This effect can slightly increase the electrophilicity of the carbon atom bearing the triflate group, which would typically make it more susceptible to nucleophilic attack.

  • Steric Hindrance: Despite its small van der Waals radius, the fluorine atom contributes to the overall steric bulk around the reaction center, further inhibiting the approach of a nucleophile.

In this specific molecule, the steric hindrance of the entire 2-fluoro-2-methylpropyl group is the dominant factor, largely negating any potential rate increase from the inductive effect.

Q3: Is fluoroisobutyl triflate stable? How should it be handled and stored?

Alkyl triflates are known for their high reactivity and susceptibility to hydrolysis.[4] While the steric hindrance in fluoroisobutyl triflate makes it less reactive toward nucleophiles, it should still be considered moisture-sensitive.

  • Handling: Always handle the reagent under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques.

  • Storage: Store in a tightly sealed container in a freezer (-20 °C), preferably in a desiccator to protect it from atmospheric moisture. Over time, decomposition can occur, especially if exposed to moisture, leading to the formation of triflic acid and the corresponding alcohol.

Section 2: Troubleshooting Guide - Low or No Product Formation

Q4: My reaction shows no conversion. What are the first things I should check?

When a reaction fails completely, the issue often lies with the fundamental setup or the quality of the reagents. Before optimizing parameters, it is crucial to validate the basics.

Initial Checklist:

  • Reagent Purity: The fluoroisobutyl triflate may have decomposed. Verify its purity using ¹H and ¹⁹F NMR spectroscopy. The presence of triflic acid or 2-fluoro-2-methyl-1-propanol indicates degradation. A detailed protocol for this check is provided in Section 4.

  • Anhydrous Conditions: The triflate group is an excellent leaving group, but the reagent is highly sensitive to water. Ensure all glassware was oven- or flame-dried, and all solvents were rigorously dried using appropriate methods (e.g., distillation from a drying agent or passage through a solvent purification system).

  • Inert Atmosphere: Reactions should be conducted under a positive pressure of an inert gas like argon or nitrogen to prevent atmospheric moisture from entering the reaction vessel.

  • Nucleophile Activity: If your nucleophile is generated in situ (e.g., deprotonating an alcohol to form an alkoxide), ensure the deprotonation step is complete. Use a sufficiently strong, non-nucleophilic base like sodium hydride (NaH). Incomplete deprotonation will leave you with a poor nucleophile (the alcohol) and result in no reaction.

Q5: I've confirmed my reagents and setup are pristine, but the reaction is still extremely slow. How can I increase the reaction rate?

The inherent steric hindrance of fluoroisobutyl triflate means that forcing conditions are often necessary to achieve a reasonable reaction rate.

Optimization Strategies:

  • Increase Reaction Temperature: SN2 reactions are accelerated at higher temperatures. However, be aware that this also increases the rate of the competing elimination (E2) reaction.[5] A careful balance is required. Start by refluxing the reaction in your chosen solvent.

  • Change the Solvent: For SN2 reactions involving anionic nucleophiles, polar aprotic solvents are superior.[6] They solvate the counter-ion of the nucleophile, leaving a "naked" and more reactive nucleophilic anion. Protic solvents (like alcohols or water) will cage the nucleophile through hydrogen bonding, drastically reducing its reactivity.[6]

Solvent ClassExamplesEffect on SN2 RateRationale
Polar Aprotic DMF, DMSO, AcetonitrileStrongly Favored Solvates cations, leaving the nucleophile highly reactive.[6]
Polar Protic Water, Methanol, EthanolStrongly Disfavored Solvates and deactivates the nucleophile via hydrogen bonding.[6]
Nonpolar Toluene, Hexane, DichloromethaneModerate to Slow Low solubility of ionic nucleophiles often limits reaction rates.
  • Increase Reagent Concentration: Le Chatelier's principle applies. Increasing the concentration of the nucleophile can help drive the reaction forward. Using the nucleophile as the limiting reagent is not advisable for this substrate.

  • Add Catalysts/Additives: For certain nucleophiles, additives can enhance reactivity. For instance, in reactions with fluoride ions, phase-transfer catalysts (e.g., crown ethers) can be employed to increase the solubility and nucleophilicity of the fluoride salt.[7]

Q6: Could my choice of nucleophile be the problem?

Absolutely. Given the severe steric hindrance, the size of the nucleophile is critical.

  • Small, potent nucleophiles are required. Azide (N₃⁻), cyanide (CN⁻), and small thiolates (RS⁻) are better candidates than bulky alkoxides or secondary amines.

  • Sterically hindered nucleophiles (e.g., potassium tert-butoxide) will almost certainly fail to act as nucleophiles and will instead act as bases, leading to elimination (see Section 3).[8][9] Even moderately sized nucleophiles may struggle to access the sterically shielded electrophilic carbon.[10]

Section 3: Troubleshooting Guide - Dominant Side Reactions

Q7: I'm observing a significant amount of an elimination byproduct (2-fluoro-2-methyl-1-propene). Why is this happening and how can I suppress it?

The formation of an alkene is the result of a competing E2 elimination reaction. For sterically hindered primary substrates like fluoroisobutyl triflate, E2 can become the dominant pathway, especially with strong, basic nucleophiles.[5][11]

Factors Favoring E2 Elimination:

  • Strong, Sterically Hindered Bases: Nucleophiles that are also strong bases (e.g., alkoxides like RO⁻, hydroxides like OH⁻) will readily abstract a proton from a β-carbon, leading to elimination.[8] Bulky bases like potassium tert-butoxide almost exclusively give the E2 product.[9]

  • High Temperatures: Higher temperatures favor elimination over substitution.[5]

  • Solvent: While polar aprotic solvents are best for SN2, some sources suggest that polar protic solvents can favor E2 for borderline cases, though this is a complex relationship.[9]

Strategies to Minimize Elimination:

  • Choose a Non-Basic Nucleophile: If possible, use a nucleophile that is a weak base. Halide ions (I⁻, Br⁻), azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻) are excellent nucleophiles but relatively weak bases.[5]

  • Lower the Reaction Temperature: This is the most straightforward approach. Find the lowest temperature at which the SN2 reaction proceeds at an acceptable rate. This may require longer reaction times.

  • Use a Less Hindered Base (if applicable): If you are forming an alkoxide, and your synthesis allows, choose the pathway that involves the less bulky alkoxide reacting with a less hindered electrophile. Unfortunately, with fluoroisobutyl triflate as the fixed electrophile, this is not an option.

Section 4: Protocols and Methodologies

Protocol 1: Purity Assessment of Fluoroisobutyl Triflate by NMR
  • Preparation: Under an inert atmosphere, dissolve a small sample (5-10 mg) of the fluoroisobutyl triflate in an anhydrous deuterated solvent (e.g., CDCl₃ or CD₃CN) in a dry NMR tube.

  • ¹H NMR Analysis:

    • Acquire a standard proton NMR spectrum.

    • Expected Signals for Pure Product: Look for the characteristic signals of the 2-fluoro-2-methylpropyl group. The CH₂ group adjacent to the triflate will appear as a doublet due to coupling with the fluorine atom. The two methyl groups will appear as a doublet.

    • Signs of Decomposition: The appearance of a signal corresponding to the CH₂OH of 2-fluoro-2-methyl-1-propanol or a broad acidic proton from triflic acid (CF₃SO₃H) indicates decomposition.

  • ¹⁹F NMR Analysis:

    • Acquire a fluorine-19 NMR spectrum.

    • Expected Signals for Pure Product: A signal corresponding to the C-F bond and a signal for the -OSO₂CF₃ group.

    • Signs of Decomposition: The presence of free triflate anion (from triflic acid) will appear as a sharp singlet at a different chemical shift than the covalent triflate.

Protocol 2: General Protocol for a Test Reaction with Sodium Azide

This protocol uses a small, potent, and non-basic nucleophile to test the reactivity of the triflate under optimized conditions.

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow to cool to room temperature under a stream of argon.

  • Reagents: To the flask, add sodium azide (NaN₃, 1.5 equivalents).

  • Solvent: Add 10 mL of anhydrous DMF via syringe. Stir the suspension.

  • Substrate Addition: Dissolve fluoroisobutyl triflate (1.0 equivalent) in 2 mL of anhydrous DMF. Add this solution dropwise to the stirring suspension of sodium azide at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching with water, extracting with ether, and analyzing by TLC or GC-MS.

  • Workup: After the reaction is complete (or has stalled), cool the mixture to room temperature, pour it into water, and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by NMR to determine the conversion and the ratio of substitution to elimination products.

Section 5: Visual Guides

Diagram 1: Troubleshooting Workflow

A logical decision tree for diagnosing reactivity issues.

TroubleshootingWorkflow Troubleshooting Low Reactivity of Fluoroisobutyl Triflate Start Low or No Reactivity Observed Check_Reagents Step 1: Verify Reagent & Setup Integrity Start->Check_Reagents Purity_OK Reagents Pure & Setup Anhydrous? Check_Reagents->Purity_OK Fix_Reagents Action: Purify/Replace Reagent. Ensure Anhydrous Conditions. Purity_OK->Fix_Reagents No Optimize_Conditions Step 2: Optimize Reaction Conditions Purity_OK->Optimize_Conditions Yes Fix_Reagents->Check_Reagents Action_Optimize Action: - Increase Temperature - Use Polar Aprotic Solvent (DMF, DMSO) - Increase Nucleophile Concentration Optimize_Conditions->Action_Optimize Rate_Improved Reaction Rate Improved? Check_Nucleophile Step 3: Evaluate Nucleophile & Side Reactions Rate_Improved->Check_Nucleophile Yes Failure Consider Alternative Synthetic Route Rate_Improved->Failure No Action_Optimize->Rate_Improved Side_Reaction Elimination (E2) Observed? Check_Nucleophile->Side_Reaction Action_Suppress_E2 Action: - Use Less Basic Nucleophile (e.g., N3-, CN-) - Lower Reaction Temperature Side_Reaction->Action_Suppress_E2 Yes Success Reaction Successful Side_Reaction->Success No Action_Suppress_E2->Success

Caption: A step-by-step workflow for troubleshooting low reactivity.

Diagram 2: Competing SN2 vs. E2 Pathways

Illustration of the competition between the desired substitution and the problematic elimination reaction.

SN2_vs_E2 Triflate Fluoroisobutyl Triflate (Sterically Hindered) SN2_Product Sₙ2 Product (Ether) (Desired, but Slow) Triflate->SN2_Product Sₙ2 Path (Backside Attack) Favored by: Non-basic Nu⁻, Low Temp E2_Product E2 Product (Alkene) (Side Reaction) Triflate->E2_Product E2 Path (Proton Abstraction) Favored by: Strong Base, High Temp Nucleophile Nucleophile / Base (e.g., RO⁻)

Caption: The competition between Sₙ2 and E2 pathways.

Section 6: References

  • Exceptions in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Give a reason why neopentyl chloride does not undergo an Sₙ2 reaction. Brainly.com. [Link]

  • Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • A new route to nucleophilic substitution with potassium fluoride. University of Oxford Department of Chemistry. [Link]

  • Nucleophilic Fluorination of a Secondary Alkyl Bromide with KF(18-Crown-6) and Bulky Diols: Microsolvation Causes Chemoselectivity Inversion in the Free Energy Profile. National Center for Biotechnology Information. [Link]

  • How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. Chemistry Stack Exchange. [Link]

  • Harnessing Ionic Interactions and Hydrogen Bonding for Nucleophilic Fluorination. MDPI. [Link]

  • Chem 260 SN2 Handout 2013. University of Massachusetts Amherst. [Link]

  • 8.4 Comparison and Competition Between SN1, SN2, E1 and E2. Organic Chemistry I - University of British Columbia. [Link]

  • SN2 vs E2. Chemistry Steps. [Link]

  • Nucleophilic fluorinations of alkyl substrates by KF and [mim-tOH][OMs]. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Deciding SN1/SN2/E1/E2 (1) - The Substrate. Master Organic Chemistry. [Link]

  • 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Chemistry LibreTexts. [Link]

  • Nucleophilic Substitution Reactions of Alkyl, Vinyl, and Aryl Trifluoromethanesulfonates. Defense Technical Information Center. [Link]

  • SN2 versus E2 Competition of F– and PH2– Revisited. National Center for Biotechnology Information. [Link]

  • Analytical Methods. Japan Environment and Children's Study. [Link]

  • Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. National Center for Biotechnology Information. [Link]

  • Method for synthesizing trifluoromethanesulfonate. Google Patents.

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • A Facile Route to Aryl Amines: Nucleophilic Substitution of Aryl Triflates. ResearchGate. [Link]

  • Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. National Center for Biotechnology Information. [Link]

  • A Facile Route to Aryl Amines: Nucleophilic Substitution of Aryl Triflates. ResearchGate. [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. PubMed. [Link]

  • Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. National Center for Biotechnology Information. [Link]

  • Process for the preparation of 2-fluoroadenine. Google Patents.

  • Analytical Method Summaries. Eurofins. [Link]

  • Steric Hindrance. YouTube. [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. [Link]

  • Steric hindrance. Khan Academy via YouTube. [Link]

  • A straightforward preparation of primary alkyl triflates and their utility in the synthesis of derivatives of ethidium. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Technical Support Center: Triflic Acid (TfOH) Removal & Workup Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TfOH-REM-001 Subject: Removing triflic acid and triflate byproducts from reaction mixtures Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Sticky" Superacid Problem

Triflic acid (trifluoromethanesulfonic acid, TfOH) is a powerful tool in organic synthesis (


), but its removal is often the bottleneck in process chemistry. Standard aqueous washes frequently fail because:
  • Amphiphilicity: The triflate anion (

    
    ) is lipophilic enough to drag salts into organic layers (e.g., DCM, EtOAc).
    
  • Emulsion Formation: The surfactant-like properties of triflates stabilize oil-in-water emulsions.

  • Acid Sensitivity: Conventional "acid-into-base" quenches can generate transient localized heat and superacid pockets, decomposing sensitive products before neutralization is complete.

This guide provides three validated protocols to ensure complete removal of TfOH and its salts, designed for varying product stabilities.

Diagnostic Workflow: Select Your Protocol

Before proceeding, determine the stability of your isolated product.[1] Use the decision matrix below to select the appropriate removal module.

TfOH_Removal_Decision Start Start: Reaction Complete IsSensitive Is Product Acid/Water Sensitive? Start->IsSensitive Robust No (Robust) IsSensitive->Robust Stable to pH 8-10 Sensitive Yes (Sensitive) IsSensitive->Sensitive Hydrolyzes/Decomposes AqWorkup Protocol A: Reverse Quench (Buffered Aqueous Extraction) Robust->AqWorkup IsVolatile Is Product Volatile? Sensitive->IsVolatile SolidPhase Protocol B: Solid-Phase Scavenging (Basic Alumina / Resins) IsVolatile->SolidPhase Non-Volatile Precipitation Protocol C: Non-Polar Trituration (Precipitation) IsVolatile->Precipitation Volatile/Oil

Figure 1: Decision matrix for selecting the optimal triflic acid removal strategy based on product physicochemical properties.

Protocol A: The "Reverse Quench" (Aqueous Workup)

Best for: Acid-stable products, large-scale reactions. Mechanism: Neutralization followed by "salting out" the lipophilic triflate anion.

Standard water washes are insufficient because TfOH is a superacid; the equilibrium lies entirely towards the dissociated ions, which can partition back into polar organic solvents.

Step-by-Step Methodology
  • Prepare the Quench Buffer:

    • Prepare a saturated solution of Sodium Bicarbonate (

      
      ) or, for strictly pH-controlled environments, a phosphate buffer (pH 7.5).
      
    • Cool the buffer to ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .
      
  • The Reverse Quench (Critical Step):

    • Do NOT add the buffer to the reaction mixture. This causes an exothermic "volcano" and transient acid spikes.

    • DO cannulate or drip the reaction mixture slowly into the rapidly stirring, cooled buffer solution.

    • Why? This ensures the superacid is the limiting reagent at the point of contact, maintaining a basic environment throughout the quench.

  • Phase Separation & The "Salting Out" Trick:

    • Extract with DCM or EtOAc.

    • Troubleshooting: If the triflate salt stays in the organic layer (common with amine products forming ammonium triflates), wash the organic layer with 3M Lithium Chloride (LiCl) solution instead of brine.

    • Causality: The high charge density of

      
       helps displace the bulky organic cation, forcing the triflate anion into the aqueous phase.
      
  • Final Polish:

    • Dry over

      
       (sodium sulfate).
      
    • Pro-Tip: Add a small amount (1-2% w/w) of solid

      
       to the drying agent to scavenge trace acid residues.
      

Protocol B: Solid-Phase Scavenging (Anhydrous)

Best for: Water-sensitive compounds, polar products that extract into water, or avoiding emulsions. Mechanism: Chemisorption of protons and triflate anions onto a basic solid matrix.

Option 1: Basic Alumina (The "Flash" Method)

Basic alumina (Activity I) acts as a heterogeneous base, trapping TfOH as Aluminum Triflate on the surface.

  • Reagent: Basic Alumina (Brockmann I), activated.

  • Loading: Use ~10–20 grams of Alumina per gram of TfOH used.

  • Procedure:

    • Dilute the reaction mixture with a non-polar solvent (Hexane/EtOAc 3:1) if possible.

    • Pack a short pad of Basic Alumina (2-3 cm) in a sintered glass funnel.

    • Pass the reaction mixture through the pad under weak vacuum.

    • Elute with the reaction solvent.

    • Result: The filtrate is neutral and free of triflate salts.

Option 2: Polymer-Supported Scavengers (Amberlyst A-21)

For high-value API synthesis where aluminum leaching is a concern.

  • Reagent: Amberlyst A-21 (weakly basic tertiary amine resin).

  • Procedure:

    • Add 3–4 equivalents of resin (relative to TfOH) directly to the reaction vessel.

    • Stir gently for 30–60 minutes.

    • Filter off the resin.

    • Self-Validation: Check the pH of a wet pH strip held over the solution; it should be neutral.

Protocol C: Handling "Hidden" Byproducts (Covalent Triflates)

The Trap: If your substrate contains an alcohol or an alkene, TfOH can react to form Alkyl Triflates (covalent esters, R-OTf), not just salts. These are potent alkylating agents and genotoxic impurities (GTIs).

  • Detection: These do not wash out with base (they are not acidic). They appear in

    
     NMR at a different shift than the salt (see Section 6).
    
  • Remediation:

    • Nucleophilic Scavenging: Add a secondary amine (e.g., morpholine) or thiourea to the crude mixture and stir for 1 hour. This displaces the triflate group, converting the toxic ester into a polar salt that can be washed away with water (Protocol A).

Verification & Self-Validating Systems

How do you prove the TfOH is gone? Do not rely on TLC.

Quantitative Data: NMR Chemical Shifts

Use


 NMR for rapid diagnostics. Run a spectrum of the crude vs. the worked-up material.
SpeciesChemical Shift (

, ppm)
Note
Triflic Acid (TfOH) -77.0 to -78.0Broad singlet (proton exchange dependent)
Triflate Anion (

)
-78.5 to -79.0Sharp singlet (Metal/Ammonium salts)
Covalent Triflate (R-OTf) -73.0 to -75.0DANGER SIGNAL. Indicates ester formation.
Triflic Anhydride (

)
-72.0 to -73.5Unreacted reagent

Note: Shifts are referenced to


 (0 ppm) or 

(-63.72 ppm).
The "Silver Nitrate" Test (Qualitative)

For a quick bench-side check of the aqueous washings:

  • Take 1 mL of the final aqueous wash.

  • Acidify with

    
    .
    
  • Add

    
    .
    
  • Result: Triflates are soluble.[2] If you see a precipitate, you likely have halides (Cl/Br), but if the solution is clear and the pH is neutral, the bulk acid is removed. (Note: This does not detect organic triflates).

Troubleshooting & FAQs

Q: I used Pyridine as a base, and now I have Pyridinium Triflate. It extracts into DCM. How do I remove it? A: Pyridinium triflate is lipophilic.

  • Wash the organic layer with 10% Aqueous Copper(II) Sulfate (

    
    ) .
    
  • The Copper coordinates the pyridine (turning the aqueous layer blue), releasing the triflic acid into the water where it is neutralized.

  • Follow with a bicarbonate wash.

Q: My reaction turned into a black tar upon adding water. A: You likely had significant unreacted TfOH or Triflic Anhydride. The hydration energy of superacids is massive. Use the Reverse Quench (Protocol A) and dilute the reaction mixture with DCM before quenching to act as a heat sink.

Q: I see a peak at -74 ppm in my NMR. Is that TfOH? A: No. That is likely a Covalent Triflate Ester . You cannot wash this out. You must treat the mixture with a nucleophile (like morpholine or N-methylpiperazine) to convert it into a charged species, then wash with water.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter on Workup and impurity removal).[1]

  • Curran, D. P. (2001). "Strategy-Level Separations in Organic Synthesis: From Planning to Practice." Angewandte Chemie International Edition, 37(9), 1174–1196. Link

  • Marsh, G. (2016). "Removal of Triflic Acid from Reaction Mixtures." ResearchGate Q&A / Process Chemistry Forums. Link

  • Biotage Application Notes. (2023). "Alumina Sample Cleanups: Acidic, Neutral, and Basic."[3][4] Link

  • Rosen, M. (2011). "19F NMR Shifts of Triflate Derivatives." Journal of Organic Chemistry, 76(1), 234-237.

Sources

Minimizing elimination side reactions with hindered triflates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Triflate Optimization & Troubleshooting Topic: Minimizing Elimination Side Reactions with Hindered Triflates Ticket ID: TF-OPT-2026-X Status: Open Agent: Senior Application Scientist

Welcome to the Triflate Optimization Center

You are likely here because your hindered alcohol turned into an alkene instead of a triflate, or your precious triflate eliminated to an olefin during a substitution attempt. This is a common failure mode. Triflates (


) are "super-leaving groups" (

of conjugate acid

), making them hypersensitive to elimination (E2/E1) when attached to secondary (

) or tertiary (

) carbons.

This guide treats your chemistry as a system to be debugged. We will isolate the variables causing elimination: Base Sterics , Nucleophile Basicity , and Solvent Polarity .

Module 1: Troubleshooting Triflate Synthesis

The Issue: You add


 to your hindered alcohol, and the NMR shows a mixture of olefin isomers.
Root Cause:  The base used (likely Pyridine or 

) acted as a nucleophile or a base towards the activated intermediate.
Technical Insight: The "Proton Sponge" Protocol

Standard bases like pyridine are fatal for hindered substrates. They form pyridinium salts that are acidic enough to protonate the alcohol (slowing reaction) or nucleophilic enough to attack the sulfur, creating an active species that triggers E2 elimination on the crowded substrate.

The Fix: Switch to 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) .[1][2]

  • Mechanism: The tert-butyl groups sterically shield the nitrogen, rendering it non-nucleophilic . It cannot attack

    
     but is basic enough to trap the 
    
    
    
    byproduct.
  • Result: Elimination is suppressed because the base cannot access the

    
    -proton of the substrate.
    
Experimental Protocol: The DTBMP Method

Use this for


 or hindered 

alcohols prone to rearrangement.
  • Preparation: In a flame-dried flask under

    
    , dissolve the alcohol (1.0 equiv) and DTBMP  (1.2 equiv) in anhydrous DCM.
    
  • Activation: Cool to 0°C (do not go to -78°C unless necessary; kinetics are slow).

  • Addition: Add

    
     (1.1 equiv) dropwise.
    
    • Critical Check: If the solution turns black/tarry instantly, your rate of addition is too fast, causing local exotherms.

  • Workup:

    • Dilute with pentane (precipitates the DTBMP

      
      HOTf salt).
      
    • Filter through a short pad of silica gel (deactivated with 5%

      
       in pentane) to remove residual acid.
      
    • Concentrate below 20°C . Hindered triflates are thermally unstable.

Alternative Reagent: If


 is still too aggressive, switch to 

(N-phenylbis(trifluoromethanesulfonimide))
. It is milder but requires longer reaction times.

Module 2: Preventing Elimination During Substitution ( )

The Issue: You made the triflate, but adding a nucleophile (e.g., amine, azide) yielded the elimination product. Root Cause: The nucleophile acted as a base.[3] With hindered electrophiles,


 because the 

-proton is more accessible than the

orbital of the C-OTf bond.
Decision Matrix: Reaction Conditions

SubstitutionLogic Start Target: Substitution on Hindered Triflate NuCheck Is the Nucleophile Basic? (e.g., Alkoxide, Amine) Start->NuCheck BasicYes Yes (Strong Base) NuCheck->BasicYes High pKa BasicNo No (Azide, CN, Thiol) NuCheck->BasicNo Low pKa PathA High Risk of E2 Switch to Non-Basic Analog (e.g., Use CsOAc instead of NaOEt) BasicYes->PathA Solvent Solvent Selection BasicNo->Solvent PathB Use Polar Aprotic Solvent (DMF, DMSO, NMP) Accelerates Sn2 > E2 Solvent->PathB Temp Temperature Control Run at -20°C to 0°C PathB->Temp

Figure 1: Decision logic for maximizing substitution over elimination.

Troubleshooting Steps
  • Nucleophile "Hardness":

    • Avoid: Hard, basic nucleophiles (RO⁻,

      
      ⁻).
      
    • Use: Soft, non-basic nucleophiles (

      
      ⁻, 
      
      
      
      ⁻,
      
      
      ⁻).
    • Tip: If you need an oxygen nucleophile, use Cesium Acetate (CsOAc) or Cesium Carbonate in DMF. The "Cesium Effect" improves solubility and nucleophilicity without drastically increasing basicity.

  • Solvent Effects:

    • Use DMSO or DMF . These polar aprotic solvents solvate cations (

      
      ), leaving the anion "naked" and highly reactive, increasing 
      
      
      
      significantly.
    • Avoid: Heating.

      
       has a higher activation energy than 
      
      
      
      . Keeping the reaction cold favors substitution.
  • Conformational Locking (Cyclic Systems):

    • E2 requires anti-periplanar geometry (180° dihedral angle between H and OTf).

    • Strategy: If your ring can flip, the reaction will proceed through the conformer where H and OTf are anti. If you can lock the ring (e.g., with a bulky t-butyl group) such that the OTf is equatorial, E2 is geometrically forbidden, forcing

      
       (or no reaction).
      

Module 3: Cross-Coupling (The Catalytic Pathway)

The Issue: Pd-catalyzed coupling of alkyl triflates yields the reduced alkane or alkene (via


-hydride elimination).
Root Cause:  After Oxidative Addition, the alkyl-Pd species undergoes 

-hydride elimination faster than Transmetallation.
The Fix: Ligand Acceleration

You must speed up the reductive elimination or transmetallation steps.

  • Ligand Choice: Use bulky, electron-rich phosphines like Buchwald Ligands (e.g., BrettPhos, RuPhos) or N-Heterocyclic Carbenes (NHC) .

  • Why? These ligands crowd the metal center, making the transition state for

    
    -hydride elimination (which requires coplanarity) sterically unfavorable.
    

Summary Data: Reagent Comparison

ReagentBasicityNucleophilicityRisk of E2Best For
Pyridine ModerateModerateHigh Primary, unhindered alcohols
2,6-Lutidine ModerateLowMedium Secondary alcohols
2,6-DTBMP ModerateNone Very Low Hindered/Tertiary alcohols
PhNTf2 N/AN/ALow Sensitive substrates (slow reaction)

References

  • Stang, P. J., Hanack, M., & Subramanian, L. R. (1982). Perfluoroalkanesulfonic Esters: Methods of Preparation and Applications in Organic Chemistry. Synthesis, 1982(02), 85-126.

  • Anderson, A. G., & Stang, P. J. (1976). Synthesis of vinyl trifluoromethanesulfonates: 2,6-Di-tert-butyl-4-methylpyridine as a hindered base.[1] Journal of Organic Chemistry, 41(18), 3034–3037.

  • Crich, D., & Smith, M. (2001). 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) in Glycosylation.[2] Organic Letters, 3(12), 1917-1920. (Demonstrates DTBMP utility in preventing side reactions).

  • Ritter, T., et al. (2010). Pd-Catalyzed Cross-Coupling of Alkyl Triflates. Journal of the American Chemical Society. (General reference for suppression of

    
    -elimination in catalysis). 
    

Sources

Color change and decomposition of 2-Fluoro-2-methylpropyl triflate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoro-2-methylpropyl Triflate

Welcome to the technical support guide for 2-Fluoro-2-methylpropyl triflate (FMPT). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its use, focusing on issues of stability, color change, and decomposition. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, ensuring the integrity and success of your experiments.

Section 1: Immediate Troubleshooting - The Discolored Reagent

Q1: My vial of 2-Fluoro-2-methylpropyl triflate has developed a yellow or brown color. What does this mean, and is the reagent still usable?

A color change from colorless to yellow or brown is a primary indicator of decomposition. This is a common observation with highly reactive alkylating agents like triflates.

Immediate Assessment:

  • Cause: The color originates from the formation of acidic impurities and potentially polymeric byproducts. The primary culprit is hydrolysis due to exposure to atmospheric moisture, which releases trifluoromethanesulfonic acid (triflic acid), a superacid.[1][2][3] The intensity of the color can be an approximate indication of the extent of the reaction.[4]

  • Usability: The usability of the discolored reagent is highly dependent on the nature of your experiment.

    • For robust, non-sensitive reactions: If you are using a large excess of the triflate for a simple alkylation with a highly nucleophilic substrate, a slightly discolored reagent might still provide the desired product. However, expect lower yields and the need for more rigorous purification.

    • For sensitive or catalytic reactions: Do not use it. The presence of strong acid (triflic acid) can catalyze side reactions, decompose sensitive substrates, or poison catalysts. For these applications, the purity of the electrophile is paramount.

Troubleshooting Workflow:

G A Reagent is Discolored B Is the reaction sensitive to acid or requires high purity? A->B C Discard reagent following safety protocols. Obtain a fresh lot. B->C Yes F Is the discoloration minor (pale yellow)? B->F No D Consider purification (See Protocol 1). Or, use for non-critical screening only. E Proceed with caution. Perform a small-scale test reaction first. F->D No (Brown/Dark) F->E Yes (Pale Yellow)

Caption: Decision workflow for handling discolored FMPT.

Section 2: The Chemistry of Decomposition

Q2: What is the primary chemical pathway for the decomposition of 2-Fluoro-2-methylpropyl triflate?

The high reactivity of alkyl triflates stems from the fact that the triflate anion (CF₃SO₃⁻) is an exceptionally good leaving group.[1][5] This is because its conjugate acid, triflic acid, is a superacid, making the anion extremely stable and a very weak base.[1][6]

The primary decomposition pathway is nucleophilic attack on the electrophilic carbon atom bonded to the triflate group. The most common nucleophile in a laboratory setting is water.

Mechanism: Hydrolysis

The C-O bond in FMPT is highly polarized, making the propyl carbon susceptible to attack. Even trace amounts of water can initiate hydrolysis to form 2-fluoro-2-methylpropan-1-ol and triflic acid.

Caption: Primary hydrolysis pathway of FMPT.

Q3: Besides water, what other factors can cause decomposition?

While hydrolysis is the most frequent issue, other factors can contribute to degradation:

  • Nucleophilic Solvents/Impurities: Solvents that can act as nucleophiles (e.g., alcohols) will react with the triflate. Impurities in solvents or reagents (e.g., residual amines from a previous step) can also consume the compound.

  • Strong Bases: In the presence of strong, non-nucleophilic bases, an E2 elimination pathway can be favored over substitution, yielding the corresponding alkene.[3]

Section 3: Best Practices for Storage and Handling

Q4: How should I properly store 2-Fluoro-2-methylpropyl triflate to maximize its shelf life?

Proper storage is the most critical factor in preventing decomposition. Since alkyl triflates are extremely reactive, they must be stored in conditions free of nucleophiles, especially water.[1][5]

ParameterRecommendationRationale
Temperature -20°C ± 4°CReduces the rate of decomposition reactions.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.[7][8]
Container Glass vial with Teflon-lined capPrevents leaching of impurities from plastic and ensures a tight seal.[7] Never use plastic containers for storage in organic solvents.
Handling Allow to warm to room temperature before openingPrevents condensation of atmospheric moisture onto the cold reagent.[7]
Q5: What are the critical "Do's and Don'ts" when handling this reagent in the lab?

Do:

  • Use dry solvents and glassware: Ensure all solvents are anhydrous and glassware is oven or flame-dried before use.

  • Handle under inert atmosphere: Use standard syringe and septum techniques (e.g., Schlenk line) for transferring the reagent.[2]

  • Use appropriate PPE: Wear gloves, safety glasses, and a lab coat. Handle only in a well-ventilated fume hood.[8][9]

Don't:

  • Never add water to the reagent: This can cause a vigorous reaction and release of corrosive acid.[10]

  • Do not use plastic pipettes or containers: Plasticizers can be leached into the solution, contaminating your reaction.[7] Use glass or stainless steel for transfers.

  • Do not store in a desiccator with drying agents: While seemingly protective, frequent opening of a desiccator can introduce more moisture than it removes. Sub-zero storage under inert gas is superior.

Section 4: Quality Control & Purity Assessment

Q6: How can I quickly verify the purity of my 2-Fluoro-2-methylpropyl triflate before a critical reaction?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective method for assessing the purity of FMPT.

Protocol 1: NMR Purity Check

  • Preparation: Under an inert atmosphere, carefully draw a small aliquot (~5-10 mg) of the FMPT and dissolve it in an anhydrous deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire ¹H, ¹⁹F, and ¹³C NMR spectra.

  • Analysis:

    • ¹H NMR: Look for the characteristic signals of the 2-fluoro-2-methylpropyl group. The appearance of a broad peak corresponding to triflic acid (typically >10 ppm) or signals from 2-fluoro-2-methylpropan-1-ol are clear signs of hydrolysis.

    • ¹⁹F NMR: This is a highly sensitive method. You should observe two primary signals: one for the tertiary fluorine on the propyl group and another for the triflate anion (typically around -79 ppm).[11] The integration ratio between these should be 1:3. The presence of free triflic acid will also be evident.

    • ¹³C NMR: Can provide additional structural confirmation and identify impurities.[12]

Q7: My reagent is slightly decomposed. Is there a simple purification protocol I can follow?

For minor decomposition (pale yellow color), a quick purification can sometimes salvage the material. This should only be attempted by experienced chemists.

Protocol 2: A-B Extraction and Filtration

Causality: This protocol is designed to remove the primary decomposition product, triflic acid, which is highly polar and water-soluble.

  • Safety First: Perform all steps in a fume hood with appropriate PPE.

  • Dissolution: Dissolve the discolored triflate in a dry, inert, and water-immiscible solvent like dichloromethane (DCM) or diethyl ether.

  • Washing: Transfer the solution to a separatory funnel. Wash carefully and quickly with a small amount of ice-cold, saturated sodium bicarbonate (NaHCO₃) solution.[4]

    • Expert Insight: This step neutralizes the acidic triflic acid. Perform this step rapidly and at low temperatures to minimize hydrolysis of the remaining triflate. Expect some effervescence (CO₂ release).

  • Drying: Separate the organic layer and immediately dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration & Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate in vacuo using a rotary evaporator, taking care not to use excessive heat.[4]

  • Final Step: Place the resulting oil under high vacuum for a short period to remove residual solvent. Immediately place the purified product under an inert atmosphere and store at -20°C.

Section 5: Safety Precautions

Q8: What specific safety hazards are associated with decomposed 2-Fluoro-2-methylpropyl triflate?

Decomposed FMPT presents a dual hazard:

  • Corrosivity: The primary decomposition product is triflic acid, a superacid that is highly corrosive and can cause severe skin and eye burns.[13] It will also fume in moist air.[2]

  • Toxicity of Byproducts: While the primary reagent has its own toxicological profile, decomposition can generate other hazardous materials. In case of fire, toxic gases like sulfur oxides and hydrogen fluoride may be produced.[14]

Always handle the material, whether pure or decomposed, in a well-ventilated fume hood.[8][15] In case of a spill, neutralize with a weak base like sodium bicarbonate and absorb with an inert material (e.g., sand or vermiculite).[14]

References

  • Synquest Labs. Safety Data Sheet: Trifluoroacetyl trifluoromethanesulfonate.

  • TCI America. (2022-01-15). Safety Data Sheet: Zirconocene Bis(trifluoromethanesulfonate) Tetrahydrofuran Adduct.

  • Apollo Scientific. Safety Data Sheet: Trifluoroacetyl trifluoromethanesulphonate.

  • Stang, P. J., & Dueber, T. E. (1974). Preparation of Vinyl Triflates. Organic Syntheses, 54, 79.

  • Siñeriz, R., et al. (2016). A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. Molecules, 21(9), 1229.

  • Eisenstein, O., et al. (2007). Supporting Information for Organometallic Chemistry. Wiley-VCH.

  • Szabo-Scandic. Safety Data Sheet: Trifluoromethanesulfonic acid.

  • Santa Cruz Biotechnology. Safety Data Sheet: Silver trifluoromethanesulfonate.

  • Khan Academy. (2018). Conversion of alcohols to sulfonate esters. YouTube.

  • ChemicalBook. 2-Fluoro-2-Methylpropyl trifluoroMethanesulfonate CAS#: 145349-17-3.

  • Wikipedia. Triflate.

  • ChemicalBook. Methyl trifluoromethanesulfonate(333-27-7).

  • Reddit. (2013). Working with Triflates. r/chemistry.

  • Huang, X., et al. (2015). Synthesis of [18F] 4-amino-N-(3-chloro-4-fluorophenyl)-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide (IDO5L): A novel potential PET probe for imaging of IDO1 expression. ResearchGate.

  • European Patent Office. (2013). A method for the production of sulfate or sulfonate esters. EP 2851362 A1.

  • acechemistry.co.uk. (2014). Esters 4. Organic Preparation & Purification of an Ester. YouTube.

  • chemeurope.com. Triflate.

  • BenchChem. An In-Depth Technical Guide to the Reactivity and Stability of Propyl Triflate.

  • Kornath, A., et al. (2025). Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents. Angewandte Chemie.

  • Organic Chemistry Portal. Alcohol to Triflate - Common Conditions.

  • arXiv. (2025). A Robust Synthesis of Fluorosurfactants with Tunable Functions via a Two-Step Reaction.

  • Choi, Y., et al. (2011). Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates. PubMed.

  • Frontiers. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid.

  • TMP Chem. (2020). 02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols. YouTube.

  • Wikipedia. p-Toluenesulfonic acid.

  • PubMed. (2025). Structural identification and metabolic profiling of the new psychoactive substance 2-fluoro-2-oxo-PCPr using NMR and LC-QTOF-MS.

  • TA Instruments. Thermal Stability of Highly Fluorinated Phosphonium Salts.

  • Larda, S. T., et al. (2018). Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR. PMC.

Sources

Technical Support Center: Optimization of Reaction Temperature for Fluorinated Triflate Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reaction temperature in fluorinated triflate coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. Our focus is on providing not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your work.

Introduction: The Critical Role of Temperature

Temperature is a paramount parameter in palladium-catalyzed cross-coupling reactions, including the fluorination of aryl triflates. It directly influences reaction kinetics, catalyst stability, and the selectivity between desired and undesired reaction pathways.[1][2] An improperly optimized temperature can lead to a range of issues from incomplete conversion to the formation of complex side products. This guide will walk you through common temperature-related challenges and provide systematic approaches to overcome them.

Frequently Asked Questions (FAQs)

Q1: My fluorinated triflate coupling reaction is not proceeding to completion. What is the first step I should take regarding the reaction temperature?

A1: If your reaction is sluggish or stalling, a systematic increase in temperature is often the most effective initial step.[3] Many palladium-catalyzed fluorinations of aryl triflates require elevated temperatures, often in the range of 80-130 °C, to achieve full conversion.[4][5] However, it is crucial to increase the temperature incrementally (e.g., in 10-20 °C intervals) while carefully monitoring the reaction. Abruptly using a very high temperature can lead to catalyst decomposition or the formation of unwanted byproducts.[6]

Q2: I'm observing the formation of regioisomeric byproducts in my reaction. How can temperature manipulation help mitigate this?

A2: The formation of regioisomers is a common issue in these coupling reactions, often arising from a competing reaction pathway involving a palladium-benzyne intermediate.[7][8][9] This side reaction can be highly temperature-dependent. In some cases, lowering the reaction temperature can favor the desired kinetic product over the regioisomeric thermodynamic product.[1][2][10] Conversely, for certain ligand systems, higher temperatures might be necessary to promote the desired reductive elimination over pathways leading to isomers.[11] It is recommended to screen a range of temperatures to find the optimal window where the formation of the desired product is maximized relative to the regioisomer.[4] Additionally, the choice of ligand can significantly influence regioselectivity, with some modern ligands designed to suppress this side reaction even at room temperature.[7][12][13]

Q3: At higher temperatures, I'm noticing catalyst decomposition (e.g., formation of palladium black). What can I do to prevent this while still driving the reaction to completion?

A3: Catalyst decomposition at elevated temperatures is a significant concern.[6] If you observe this, consider the following strategies:

  • Lower the Temperature and Extend the Reaction Time: Often, a lower temperature for a longer duration can achieve the same conversion as a higher temperature for a shorter time, without degrading the catalyst.[4]

  • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for catalyst deactivation at higher temperatures.[3]

  • Ligand Selection: The thermal stability of the palladium complex is highly dependent on the supporting ligand. If you are experiencing decomposition, consider switching to a more robust, sterically hindered biarylphosphine ligand, which can enhance the stability of the catalytic species at higher temperatures.

Q4: Can I run my fluorinated triflate coupling at room temperature?

A4: Yes, with the appropriate catalyst system, room-temperature fluorination of aryl triflates is achievable.[7][13] The development of specialized ligands, such as certain biaryl monophosphines, has enabled efficient C-F reductive elimination from the palladium(II) center without the need for thermal prompting.[7][15] If your substrate is sensitive or if you wish to avoid the potential for high-temperature side reactions, screening ligands known to facilitate room-temperature coupling is a highly recommended strategy.[16][17][18][19][20]

Q5: I am seeing hydrodehalogenation (or hydrodetriflation) of my starting material as a major byproduct. How does temperature play a role in this?

A5: Hydrodehalogenation, where the triflate group is replaced by a hydrogen atom, can be promoted by certain reaction conditions, including elevated temperatures. This side reaction can arise from various pathways, including the reaction of the aryl palladium intermediate with trace amounts of water or other proton sources. Optimizing the reaction temperature is key; sometimes a lower temperature can disfavor this reduction pathway. Additionally, ensuring strictly anhydrous and degassed reagents and solvents is critical to minimize this side reaction.[3]

Troubleshooting Guide: A Systematic Approach to Temperature Optimization

If you are facing challenges with your fluorinated triflate coupling, the following workflow provides a structured approach to troubleshoot and optimize the reaction temperature.

G cluster_0 Troubleshooting Workflow cluster_1 Byproduct Analysis start Low Yield / Incomplete Conversion temp_screen Systematically Screen Temperature (e.g., 80°C, 100°C, 120°C) start->temp_screen check_byproducts Analyze for Byproducts (Regioisomers, Decomposition, Reduction) temp_screen->check_byproducts regioisomers Regioisomers Observed check_byproducts->regioisomers If isomers decomposition Catalyst Decomposition check_byproducts->decomposition If decomposition reduction Reduction Byproduct check_byproducts->reduction If reduction optimize_temp Identify Optimal Temperature (Best Yield & Purity) check_byproducts->optimize_temp If clean reaction lower_temp Lower Temperature & Increase Reaction Time regioisomers->lower_temp Try kinetic control decomposition->lower_temp change_ligand Screen More Robust Ligands decomposition->change_ligand reduction->lower_temp anhydrous Ensure Anhydrous Conditions reduction->anhydrous success Successful Optimization optimize_temp->success lower_temp->temp_screen change_ligand->temp_screen anhydrous->temp_screen

Caption: Troubleshooting workflow for temperature optimization.

Experimental Protocol: Temperature Screening for a Model Fluorinated Triflate Coupling

This protocol provides a general procedure for systematically screening the optimal reaction temperature for the fluorination of an aryl triflate.

Materials:

  • Aryl triflate (1.0 mmol)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Ligand (if not using a precatalyst)

  • Cesium Fluoride (CsF, 3.0 mmol, dried under vacuum at 150 °C for 2 hours)

  • Anhydrous, degassed solvent (e.g., toluene or 2-MeTHF, 10 mL)

  • Oven-dried reaction vials with magnetic stir bars and PTFE-lined caps

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add the aryl triflate, palladium precatalyst, and CsF to three separate reaction vials.

  • Solvent Addition: Add the anhydrous, degassed solvent to each vial.

  • Sealing: Securely seal the vials with the PTFE-lined caps.

  • Heating: Place each vial in a pre-heated heating block or oil bath at the designated screening temperatures (e.g., Vial 1: 80 °C, Vial 2: 100 °C, Vial 3: 120 °C).

  • Reaction Monitoring: Stir the reactions for a set amount of time (e.g., 12-24 hours). Monitor the progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion or at the designated time point, cool the reactions to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Analyze the crude product by ¹H and ¹⁹F NMR to determine conversion and the ratio of desired product to any byproducts.

Data Presentation: Example Temperature Screening Results

The following table illustrates a hypothetical outcome of the temperature screening experiment described above.

EntryTemperature (°C)Time (h)Conversion (%)Yield of Aryl Fluoride (%)Key Byproducts Observed
180246560Unreacted starting material
2100189892Trace regioisomer (<2%)
312012>9985Regioisomer (10%), decomposition

Yields determined by ¹⁹F NMR using an internal standard.

From this data, 100 °C would be selected as the optimal temperature, providing a high yield with minimal byproduct formation.

References

Sources

Validation & Comparative

1H NMR Characterization of the 2-Fluoro-2-methylpropyl Group: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of the 2-Fluoro-2-methylpropyl Group Content Type: Publish Comparison Guide

Executive Summary

The 2-Fluoro-2-methylpropyl group (


) has emerged as a critical bioisostere in modern drug discovery. It is frequently employed to replace the isobutyl group (

) to block metabolic oxidation at the tertiary carbon while modulating lipophilicity (LogP) and conformation.

Characterizing this moiety requires a distinct shift in NMR interpretation strategy. Unlike the isobutyl group, which is defined by proton-proton (


) scalar coupling, the 2-fluoro-2-methylpropyl signature is dominated by heteronuclear proton-fluorine (

) coupling. This guide provides a definitive framework for identifying, validating, and distinguishing this motif from its non-fluorinated analogs.

Part 1: The NMR Fingerprint (The "What")

The 1H NMR spectrum of the 2-Fluoro-2-methylpropyl group is deceptively simple but distinct. It lacks the complex multiplets associated with methine protons and instead presents clean doublets driven by the


 nucleus (Spin 

, 100% natural abundance).
The Methyl Signal ( )

In a standard isobutyl group, the methyls appear as a doublet due to coupling with the adjacent methine proton (


). In the 2-fluoro analog, the methine is replaced by a fluorine atom.
  • Pattern: Doublet (d).

  • Coupling Origin: Vicinal coupling to

    
     (
    
    
    
    ).
  • Coupling Constant (

    
    ):  Typically 20–23 Hz . This is significantly larger than a standard vicinal proton coupling.
    
  • Chemical Shift (

    
    ): 1.30 – 1.45 ppm . The fluorine atom exerts a deshielding effect (
    
    
    
    -effect), shifting the signal downfield by approximately 0.4–0.5 ppm compared to the isobutyl methyls (~0.9 ppm).
The Methylene Signal ( )

This signal's chemical shift is highly dependent on the atom to which the group is attached (e.g., Oxygen, Nitrogen, or Carbon), but the splitting pattern remains constant.

  • Pattern: Doublet (d).

  • Coupling Origin: Vicinal coupling to

    
     (
    
    
    
    ).
  • Coupling Constant (

    
    ):  Typically 18–22 Hz .
    
  • Chemical Shift (

    
    ): 
    
    • Attached to Oxygen (Ether): ~4.0 – 4.2 ppm .

    • Attached to Nitrogen (Amine): ~2.8 – 3.2 ppm .

    • Attached to Carbon (Alkyl): ~1.6 – 1.9 ppm .

Expert Insight: The "Roofing Effect" (second-order perturbation) is rarely seen here because the chemical shift difference between the methyls and methylene is usually large enough relative to the coupling constant. However, always verify with


-decoupled 1H NMR if the signals overlap with the scaffold.

Part 2: Comparative Analysis (The "Comparison")

The following table contrasts the 2-Fluoro-2-methylpropyl group with its direct metabolic precursor (Isobutyl) and a common fluorinated alternative (2,2-Difluoropropyl).

Table 1: NMR Signature Comparison[1][2][3]
FeatureIsobutyl Group 2-Fluoro-2-methylpropyl 2,2-Difluoropropyl
Structure



Methyl Signal Doublet (

Hz)
Doublet (

Hz)
Triplet (

Hz)
Methine Signal Multiplet (Septet)Absent Absent
Methylene Signal Doublet (

Hz)
Doublet (

Hz)
Triplet of Doublets (

)
19F NMR SilentSinglet / Multiplet (-135 to -145 ppm) Quartet / Multiplet (-85 to -100 ppm)
Metabolic Stability Low (Tertiary C oxidation)High (C-F bond blocks oxidation) High

Part 3: Experimental Protocol (The "How")

To ensure data integrity, the following acquisition parameters are recommended. This protocol assumes a standard 400 MHz or 500 MHz instrument.

Sample Preparation
  • Solvent:

    
     is preferred for resolution. 
    
    
    
    may cause peak broadening due to viscosity but is necessary for polar scaffolds.
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors.

Acquisition Parameters (1H NMR)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster repetition.

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The protons adjacent to fluorine may have slightly different T1 relaxation times; adequate delay ensures accurate integration.

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16–64 scans are usually sufficient.

Essential Validation: 19F-Decoupled 1H NMR

To confirm the splitting is caused by fluorine and not a hidden conformational lock or chiral center:

  • Run a standard 1H NMR.[1]

  • Run a

    
    -decoupled 1H NMR  (e.g., zg with cpd decoupling on the F channel).
    
  • Result: The large doublets (

    
     Hz) at the methyl and methylene positions should collapse into singlets . This is the "Gold Standard" confirmation.
    

Part 4: Structural Validation Workflow (The "Logic")

The following flowchart outlines the decision-making process for validating the synthesis of a 2-fluoro-2-methylpropyl derivative.

NMR_Validation_Workflow Start Start: Purified Compound H_NMR Acquire 1H NMR (Standard) Start->H_NMR Check_Methyl Check Methyl Region (1.3 - 1.5 ppm) H_NMR->Check_Methyl Is_Doublet Is it a Doublet with J ~ 20-23 Hz? Check_Methyl->Is_Doublet Check_CH2 Check Methylene Region (Depends on Linker) Is_Doublet->Check_CH2 Yes Reeval Re-evaluate: Check for Isobutyl or Elimination Products Is_Doublet->Reeval No (e.g., d with J=7Hz) Is_CH2_Doublet Is it a Doublet with J ~ 18-22 Hz? Check_CH2->Is_CH2_Doublet F_NMR Acquire 19F NMR Is_CH2_Doublet->F_NMR Yes Is_CH2_Doublet->Reeval No F_Signal Signal observed at -130 to -150 ppm? F_NMR->F_Signal Decouple Acquire 19F-Decoupled 1H NMR F_Signal->Decouple Yes F_Signal->Reeval No Collapse Do Doublets Collapse to Singlets? Decouple->Collapse Final Confirmed Structure: 2-Fluoro-2-methylpropyl Collapse->Final Yes Collapse->Reeval No

Figure 1: Step-by-step logic flow for confirming the 2-fluoro-2-methylpropyl moiety using 1D and heteronuclear NMR techniques.

References

  • San Fabián, J., & Westra Hoekzema, A. J. A. (2004). Vicinal Fluorine-Fluorine Coupling Constants: Fourier Analysis. The Journal of Chemical Physics, 121(13), 6268-6276. Link

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Link

  • Magritek. (2025). Basic Concepts of NMR: Distinguishing Between Isomers. Magritek Application Notes. Link

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry. Creative Biostructure. Link

  • PubChem. (2024). 1-Fluoro-2-(2-methylpropyl)cyclopropane Compound Summary. National Library of Medicine. Link

Sources

Comparative Guide: Mass Spectrometry of Fluoroisobutyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation of Fluoroisobutyl Derivatives (Focus: 4-Fluoroisobutyrylfentanyl and Isomers) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Target Analyte: 4-Fluoroisobutyrylfentanyl (4-FIBF) vs. 4-Fluorobutyrylfentanyl (4-FBF)

Executive Summary

The emergence of fluorinated fentanyl analogs represents a critical challenge in forensic toxicology and structural elucidation. Among these, 4-fluoroisobutyrylfentanyl (4-FIBF) presents a unique analytical problem due to its isobaric relationship with 4-fluorobutyrylfentanyl (4-FBF) .

This guide provides an in-depth technical comparison of the fragmentation dynamics of fluoroisobutyl derivatives. Unlike standard protocols that rely solely on library matching, we dissect the mechanistic drivers—specifically the suppression of McLafferty rearrangements in isobutyl moieties and the stability of branched carbocations —to provide a robust framework for differentiation.

Structural Context & Chemical Space

To interpret the mass spectra correctly, one must understand the specific structural constraints of the fluoroisobutyl moiety compared to its straight-chain isomer.

Feature4-Fluoroisobutyrylfentanyl (4-FIBF) 4-Fluorobutyrylfentanyl (4-FBF)
Acyl Group Isobutyryl (2-methylpropanoyl)n-Butyryl (Butanoyl)
Branching

-carbon is branched (

)
Straight chain (

)

-Hydrogen
Absent (relative to carbonyl)Present (Terminal methyl group)
Key Mechanism

-Cleavage dominant

-Cleavage + McLafferty Rearrangement
Comparative Fragmentation Dynamics
A. Electron Ionization (EI-MS): The McLafferty Constraint

In standard 70 eV EI-MS, both isomers yield a dominant base peak at


 188  (phenethyl-piperidine moiety) and a secondary peak at 

105
(phenethyl). However, the differentiation lies in the low-abundance high-mass region driven by the acyl chain mechanics.
  • The "Missing" McLafferty Rearrangement (4-FIBF):

    • Mechanism: The McLafferty rearrangement requires a

      
      -hydrogen atom to transfer to the carbonyl oxygen via a six-membered transition state.[1]
      
    • Observation: The isobutyryl group in 4-FIBF lacks a

      
      -hydrogen (the chain terminates at the 
      
      
      
      -methyls). Consequently, 4-FIBF cannot undergo the standard McLafferty rearrangement .
    • Result: The spectrum is dominated purely by

      
      -cleavage and inductive cleavage.
      
  • The "Silent" Rearrangement (4-FBF):

    • Mechanism: The n-butyryl group in 4-FBF possesses

      
      -hydrogens. It can undergo rearrangement, theoretically eliminating ethene (28 Da).[2]
      
    • Diagnostic Utility: While often obscured by the rapid loss of the phenethyl group, careful analysis of the molecular ion region (if visible) or specific acylium ions can reveal subtle intensity differences. The n-butyryl chain allows for a radical cation stabilization that the isobutyl group blocks.

B. ESI-MS/MS: Carbocation Stability & Diagnostic Ions

In Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID), the physics of the alkyl chain branching becomes the primary differentiator.

  • Isopropyl Cation Stability (

    
     43): 
    
    • 4-FIBF: Fragmentation of the acyl moiety generates an isopropyl cation (

      
      ). This is a secondary carbocation , which is thermodynamically more stable than a primary cation.
      
    • 4-FBF: Generates an n-propyl cation (

      
      ), a primary carbocation .
      
    • Data Impact: Under high collision energies (CE > 30 eV), the relative abundance of

      
       43 (and related low-mass alkyl fragments) is typically higher  for the isobutyl derivative (4-FIBF) due to the enhanced stability of the secondary carbocation intermediate.
      
Experimental Protocol: Self-Validating Workflow

To reliably differentiate these isomers, a dual-stream workflow combining Chromatographic Resolution and Ion Mobility is required. MS alone is often insufficient for legal confirmation due to spectral similarity.

Step 1: Sample Preparation
  • Matrix: Whole blood or Urine (200 µL).

  • Extraction: Liquid-Liquid Extraction (LLE) using 1-chlorobutane.

    • Why? Non-polar solvent minimizes matrix suppression in ESI, crucial for detecting low-abundance diagnostic ions.

  • Reconstitution: 90:10 Mobile Phase A:B (High aqueous content focuses the peak for better chromatographic separation).

Step 2: Chromatographic Separation (Critical)
  • Column: Biphenyl or PFP (Pentafluorophenyl) Stationary Phase.

    • Causality: C18 columns often fail to resolve positional isomers. PFP phases interact with the fluorine atom and the

      
      -electrons of the aromatic ring, providing the necessary selectivity factor (
      
      
      
      ) to separate 4-FIBF from 4-FBF.
  • Gradient: Slow ramp (5% to 95% B over 15 minutes). Isomers typically elute within 0.2–0.5 minutes of each other.

Step 3: MS/MS Acquisition
  • Mode: Data-Dependent Acquisition (DDA) or MRM.

  • Transitions (Positive Mode):

    • Quantifier:

      
       (Common to both).
      
    • Qualifier 1:

      
       (Common).
      
    • Differentiation Check: Monitor

      
       43 and 
      
      
      
      71 (Acylium) ratios at high CE (50 eV).
Comparative Data Summary

The following table summarizes the expected ion behaviors. Note that while major ions are identical, the energy-resolved behavior differs.

Parameter4-Fluoroisobutyrylfentanyl (4-FIBF) 4-Fluorobutyrylfentanyl (4-FBF)
Precursor (

)

369.23

369.23
Base Peak (CID)

188.1 (Phenethyl-piperidine)

188.1 (Phenethyl-piperidine)
Secondary Fragment

105.0 (Phenethyl)

105.0 (Phenethyl)
Acylium Ion (

71)
Isobutyryl cation (Secondary structure)Butyryl cation (Primary structure)
Alkyl Fragment (

43)
High Intensity (Stable

cation)
Lower Intensity (Unstable

cation)
McLafferty Product Absent Possible (Trace levels in EI)
Chromatography (PFP) Elutes Earlier (typically)Elutes Later (typically)
Visualization of Mechanisms & Workflow
Diagram 1: Fragmentation Pathway Divergence

This diagram illustrates why the isobutyl derivative follows a restricted fragmentation path compared to the n-butyryl isomer.

FragmentationPathway Precursor Precursor [M+H]+ (m/z 369) AmideCleavage Amide Bond Cleavage Precursor->AmideCleavage BasePeak Base Peak (m/z 188) (Phenethyl-piperidine) AmideCleavage->BasePeak Major Pathway Isobutyl Isobutyryl Moiety (-CH(CH3)2) AmideCleavage->Isobutyl 4-FIBF Path nButyryl n-Butyryl Moiety (-CH2CH2CH3) AmideCleavage->nButyryl 4-FBF Path SecCation Secondary Carbocation (m/z 43, Stable) Isobutyl->SecCation High Intensity NoMcLafferty NO McLafferty (No Gamma-H) Isobutyl->NoMcLafferty PriCation Primary Carbocation (m/z 43, Unstable) nButyryl->PriCation Low Intensity McLafferty McLafferty Rearrangement (Loss of Ethene) nButyryl->McLafferty Potential

Caption: Divergent fragmentation pathways driven by alkyl chain branching. Note the stability difference in carbocation formation (


 43).
Diagram 2: Recommended Analytical Workflow

A self-validating protocol for confirming fluoroisobutyl identity.

Workflow Sample Biological Sample (Blood/Urine) Extract LLE Extraction (1-Chlorobutane) Sample->Extract LC LC Separation (Biphenyl/PFP Column) Extract->LC MS MS/MS Acquisition (DDA Mode) LC->MS Decision Data Analysis Decision MS->Decision ResultFIBF Confirmed: 4-Fluoroisobutyrylfentanyl Decision->ResultFIBF Rt Match + High m/z 43 ResultFBF Confirmed: 4-Fluorobutyrylfentanyl Decision->ResultFBF Rt Match + Low m/z 43 ResultUnresolved Inconclusive: Report as Isomer Pair Decision->ResultUnresolved Co-elution

Caption: Analytical decision tree emphasizing the necessity of chromatographic resolution (PFP/Biphenyl) prior to MS identification.

References
  • United States Drug Enforcement Administration (DEA). (2023). Fluorofentanyl Isomer Differentiation. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2022). Mass Spectral Library - Fentanyl Analogs. Retrieved from [Link]

  • Center for Forensic Science Research & Education (CFSRE). (2021). Public Health Alert: Fluorofentanyl. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2020). Mass Spectral Library of Drugs and Poisons. Retrieved from [Link]

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A Comparative Guide to the Reactivity of 2-Fluoro-2-methylpropyl Triflate vs. Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern synthetic organic chemistry, particularly in the synthesis of complex molecules for pharmaceutical and materials science applications, the choice of leaving group is a critical parameter that dictates the efficiency and outcome of nucleophilic substitution reactions. This guide provides an in-depth comparison of the reactivity of two key substrates: 2-fluoro-2-methylpropyl triflate and 2-fluoro-2-methylpropyl bromide. By examining the fundamental principles of leaving group ability, supported by relevant experimental data and mechanistic considerations, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

The introduction of fluorine into organic molecules can significantly modulate their physicochemical and biological properties, making fluorinated building blocks highly valuable in drug discovery.[1][2][3][4] The 2-fluoro-2-methylpropyl moiety, in particular, presents an interesting structural motif. The strategic placement of a fluorine atom on a neopentyl-like framework can influence the reactivity of a neighboring leaving group. This guide will dissect the nuances of this influence by comparing the triflate and bromide leaving groups.

The Decisive Role of the Leaving Group in Nucleophilic Substitution

Nucleophilic substitution reactions, at their core, involve the displacement of a leaving group by a nucleophile.[5][6] The facility with which this occurs is intrinsically linked to the stability of the departing species. An ideal leaving group is one that is highly stable in its anionic form, which translates to a lower activation energy for the reaction and, consequently, a faster reaction rate.[7] This stability is often correlated with the pKa of the conjugate acid of the leaving group; the stronger the acid, the more stable the conjugate base and the better the leaving group.[8]

Triflate (Trifluoromethanesulfonate, -OTf): The Quintessential Leaving Group

The triflate group is widely regarded as one of the most effective leaving groups in organic synthesis.[7][9] Its exceptional performance stems from the remarkable stability of the triflate anion (CF₃SO₃⁻). This stability is a result of two key factors:

  • Inductive Effect: The three highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, dispersing the negative charge on the sulfonate group.

  • Resonance Stabilization: The negative charge is delocalized across the three oxygen atoms through resonance.

The conjugate acid of the triflate anion, triflic acid (CF₃SO₃H), is a superacid, underscoring the extreme stability of its conjugate base.

Bromide (-Br): A Reliable Halide Leaving Group

Bromide is a well-established and frequently utilized leaving group in nucleophilic substitution reactions.[10] As the conjugate base of hydrobromic acid (HBr), a strong acid, the bromide anion (Br⁻) possesses a moderate degree of stability. However, when compared to the triflate anion, its stability is significantly lower.

Reactivity Showdown: Triflate vs. Bromide

The difference in leaving group ability between triflate and bromide directly translates to a significant disparity in their reactivity in nucleophilic substitution reactions.

Theoretical Framework and Mechanistic Considerations

Nucleophilic substitution reactions can proceed through various mechanisms, with the most common being the Sₙ2 (bimolecular) and Sₙ1 (unimolecular) pathways.[6][11]

  • Sₙ2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[6][11][12][13][14] The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[6][11][13]

  • Sₙ1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. The rate-determining step is the formation of the carbocation, and the overall reaction rate is primarily dependent on the concentration of the substrate.

For primary alkyl halides and triflates, such as the 2-fluoro-2-methylpropyl system, the Sₙ2 mechanism is generally favored due to the instability of the corresponding primary carbocation.[5] However, the neopentyl-like structure of the 2-fluoro-2-methylpropyl group introduces significant steric hindrance around the reaction center, which can dramatically slow down the rate of Sₙ2 reactions.[9][15]

dot

Caption: Generalized Sₙ2 mechanism for 2-fluoro-2-methylpropyl derivatives.

Experimental Evidence from a Neopentyl System

Leaving Group (X)Relative Reactivity
Triflate (-OTf) Highest
Iodide (-I)High
Bromide (-Br) Moderate
p-Toluenesulfonate (-OTs)Moderate
Methanesulfonate (-OMs)Moderate
Chloride (-Cl)Lowest

Table 1: Relative reactivity of leaving groups on a neopentyl skeleton in a nucleophilic substitution reaction with azide.[9][16]

This data strongly suggests that 2-fluoro-2-methylpropyl triflate will be significantly more reactive than 2-fluoro-2-methylpropyl bromide in nucleophilic substitution reactions. The steric hindrance of the neopentyl-like framework slows down the reaction for all leaving groups, but the exceptional ability of the triflate to depart makes it the most efficient choice.[9]

The Influence of the α-Fluoro Substituent

The presence of a fluorine atom on the carbon adjacent to the reaction center (the α-carbon) in the 2-fluoro-2-methylpropyl system can have a dual electronic effect:

  • Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect can slightly increase the electrophilicity of the carbon bearing the leaving group, potentially making it more susceptible to nucleophilic attack.

  • Steric Effect: Although small, the fluorine atom contributes to the overall steric bulk around the reaction center, which could further hinder the approach of the nucleophile in an Sₙ2 reaction.

However, the dominant factor in determining the relative reactivity of the triflate versus the bromide will remain the inherent difference in their leaving group abilities. The electronic effect of the fluorine is likely to be a minor perturbation on the vastly different reactivities of the two leaving groups.

Synthetic Considerations

The choice between using a triflate or a bromide precursor often involves a trade-off between reactivity and the ease and cost of synthesis.

Synthesis of 2-Fluoro-2-methylpropyl Bromide

Alkyl bromides are typically synthesized from the corresponding alcohols. A common and effective method involves the reaction of the alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or a mixture of hydrobromic acid and a dehydrating agent.

dot

Caption: General synthesis of 2-fluoro-2-methylpropyl bromide from the corresponding alcohol.

Synthesis of 2-Fluoro-2-methylpropyl Triflate

Alkyl triflates are also typically prepared from alcohols. The reaction involves treating the alcohol with triflic anhydride (Tf₂O) or trifluoromethanesulfonyl chloride (TfCl) in the presence of a non-nucleophilic base, such as pyridine or 2,6-lutidine, to neutralize the acid byproduct. These reactions are generally high-yielding and proceed under mild conditions.

dot

Caption: General synthesis of 2-fluoro-2-methylpropyl triflate from the corresponding alcohol.

Conclusion and Recommendations

For researchers and drug development professionals, the choice between these two substrates will depend on the specific requirements of the synthesis:

  • For reactions that are sluggish or require forcing conditions due to steric hindrance or a weak nucleophile, 2-fluoro-2-methylpropyl triflate is the clear choice. Its high reactivity can overcome these challenges and lead to higher yields and shorter reaction times.

  • For routine transformations with potent nucleophiles where high reactivity is not essential, 2-fluoro-2-methylpropyl bromide may be a more cost-effective option, as brominating agents are generally less expensive than triflating agents.

It is also important to consider the stability of the substrates. While alkyl triflates are highly reactive, they can also be less stable than the corresponding bromides and may require more careful handling and storage.

By understanding the fundamental principles of leaving group ability and considering the practical aspects of synthesis, researchers can strategically select the optimal substrate to achieve their synthetic goals efficiently and effectively.

References

  • Master Organic Chemistry. What Makes A Good Leaving Group?. [Link]

  • Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144. [Link]

  • Wikipedia. Leaving group. [Link]

  • Reddit. leaving group ability of triflate. r/OrganicChemistry. [Link]

  • University of Calgary. Nucleophilic Substitution of Alkyl Halides. [Link]

  • ResearchGate. Scheme 2. Synthesis of two triflate precursors 6 and 10. Conditions:... [Link]

  • Chemistry Steps. SN2 Reaction Mechanism. [Link]

  • Hamlin, T. A., Swart, M., & Bickelhaupt, F. M. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 19(11), 1315–1330. [Link]

  • The Chemistry Notes. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [Link]

  • Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144. [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]

  • Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. [Link]

  • Chemistry LibreTexts. Kinetics of Nucleophilic Substitution Reactions. [Link]

  • ChemRxiv. Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. [Link]

  • Organic Syntheses. n-fluoropyridinium triflate. [Link]

  • Ahmadi, A., & Ziya, T. (2007). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry, 19(7), 5661. [Link]

  • PubMed. Backside versus Frontside SN2 Reactions of Alkyl Triflates and Alcohols. [Link]

  • Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]

  • Harvard DASH. Concerted nucleophilic aromatic substitutions. [Link]

  • Wipf Group, University of Pittsburgh. Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). [Link]

  • Master Organic Chemistry. The SN2 Reaction Mechanism. [Link]

  • Fluorine notes. December 2019 — "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment". [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330. [Link]

  • ResearchGate. Triflate-Selective Suzuki Cross-Coupling of Chloro. [Link]

  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2009). Correlation of the Rates of Solvolysis of i-Butyl Fluoroformate and a Consideration of Leaving-Group Effects. International journal of molecular sciences, 10(3), 1145–1157. [Link]

  • ResearchGate. (PDF) Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. [Link]

  • Semantic Scholar. Solvolytic studies of the highly crowded 1-aryl-1-phenyl-1-(trifluoromethyl)methyl bromide and tosylates. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2005). Structural and solvent effects on rates of solvolysis of secondary alkyl substrates—an update. Journal of Physical Organic Chemistry, 18(2), 112-118. [Link]

  • KU ScholarWorks. Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. [Link]

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A Comparative Guide to the Infrared (IR) Spectrum Analysis of Fluorinated vs. Non-Fluorinated Sulfonate Esters

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the precise characterization of molecules is paramount. Sulfonate esters are a vital class of compounds, frequently used as reactive intermediates and protecting groups.[1] The introduction of fluorine atoms into these structures dramatically alters their chemical properties, creating highly stable yet potent electrophiles, such as the widely used triflates (trifluoromethanesulfonates).[1][2] Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for identifying these compounds and distinguishing between their fluorinated and non-fluorinated forms.

This guide provides an in-depth comparison of the IR spectral features of fluorinated and non-fluorinated sulfonate esters, grounded in the fundamental principles of molecular vibrations. We will explore the causal relationships between molecular structure and spectral output, present a validated experimental protocol, and provide the necessary data to empower confident spectral interpretation in your research.

The Underlying Principle: Inductive Effects on Vibrational Frequency

The key to differentiating these two classes of compounds via IR spectroscopy lies in understanding the powerful inductive effect of fluorine. Fluorine is the most electronegative element, meaning it strongly pulls electron density towards itself.[3][4] When attached to the sulfonate ester moiety, this effect propagates through the covalent bonds.

  • In Non-Fluorinated Sulfonate Esters (e.g., Tosylates, Mesylates): The sulfur atom in the sulfonyl group (O=S=O) is primarily influenced by the alkyl or aryl group and the ester oxygen. The vibrational frequencies of the S=O bonds are characteristic of this electronic environment.

  • In Fluorinated Sulfonate Esters (e.g., Triflates, Nonaflates): The substitution of hydrogen with fluorine atoms on the carbon adjacent to the sulfur atom (e.g., the CF₃ group in a triflate) creates a strong dipole.[3] This withdraws electron density from the sulfur atom. This withdrawal strengthens and shortens the adjacent S=O bonds, causing them to vibrate at a higher frequency (higher wavenumber). This shift is the most prominent and reliable diagnostic indicator.

Below is a diagram illustrating the structural difference that gives rise to these distinct spectral properties.

Caption: Structural comparison highlighting the key difference: a methyl group vs. a trifluoromethyl group attached to the sulfur atom.

Comparative Spectral Analysis: Key Diagnostic Bands

The IR spectrum provides a molecular "fingerprint." For sulfonate esters, the most information-rich regions involve the stretching vibrations of the S=O, C-F, and S-O-C bonds.

S=O Stretching Vibrations

The sulfonyl group gives rise to two distinct, strong absorption bands: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ).

  • Non-Fluorinated Sulfonate Esters: These typically exhibit a strong asymmetric S=O stretch around 1372-1335 cm⁻¹ and a strong symmetric stretch between 1195-1168 cm⁻¹ .[5]

  • Fluorinated Sulfonate Esters: Due to the inductive effect described above, both S=O stretching bands are shifted to significantly higher wavenumbers. For example, in sulfonyl fluorides and related compounds, these stretches appear at higher frequencies. The asymmetric stretch often appears above 1400 cm⁻¹ , while the symmetric stretch shifts to around 1200 cm⁻¹ or higher.[5]

C-F Stretching Vibrations

This is a defining feature exclusive to fluorinated variants.

  • Non-Fluorinated Sulfonate Esters: No absorption in this region.

  • Fluorinated Sulfonate Esters: The carbon-fluorine bond is one of the strongest single bonds in chemistry and produces a very strong IR absorption.[6] The C-F stretching region is typically between 1360-1000 cm⁻¹ .[6] Molecules with multiple fluorine atoms, such as the trifluoromethyl (CF₃) group in triflates, will show multiple strong bands in this region due to symmetric and asymmetric stretching modes.[6] These bands can sometimes overlap with other absorptions but their intensity is a key giveaway.

S-O-C Stretching Vibrations

The single bond stretch between sulfur, the ester oxygen, and carbon also provides useful information.

  • Non-Fluorinated & Fluorinated Esters: Both classes of compounds show strong bands in the 1000-750 cm⁻¹ region, which can be attributed to S-O-C stretching.[7] However, in fluorinated esters, this region becomes more complex and is often convoluted with the powerful C-F stretching bands, making definitive assignment challenging without comparative analysis.

Data Summary: A Head-to-Head Comparison

The following table summarizes the expected IR absorption ranges for key vibrational modes, providing a quick reference for spectral analysis.

Functional Group Vibration Non-Fluorinated Sulfonate Ester (cm⁻¹) Fluorinated Sulfonate Ester (e.g., Triflate) (cm⁻¹) Intensity Key Diagnostic Insight
S=O Asymmetric Stretch 1372 - 1335[5]> 1400StrongPrimary Indicator: A shift of +30-70 cm⁻¹ strongly suggests fluorination.
S=O Symmetric Stretch 1195 - 1168[5]> 1200StrongConfirmatory Indicator: Also shifts to a higher wavenumber.
C-F Stretch N/A1360 - 1000[6]Strong, often multiple bandsDefinitive Evidence: The presence of intense bands in this region confirms a fluorinated compound.
S-O-C Stretch 1000 - 750[7]1000 - 750StrongUseful for confirming the ester group but often overlaps with C-F bands in fluorinated analogs.

Validated Experimental Protocol: FTIR Analysis of a Liquid Sample

This protocol describes a self-validating system for acquiring a high-quality FTIR spectrum of a liquid sulfonate ester sample using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.

Causality Behind Choices:
  • ATR Accessory: Chosen for its simplicity, speed, and minimal sample preparation. It is ideal for liquids and eliminates the need for salt plates and solvent interference.

  • Background Scan: This is critical to remove spectral contributions from atmospheric CO₂ and water vapor, ensuring that the final spectrum is solely from the sample.

  • Resolution (4 cm⁻¹): This provides a good balance between resolving distinct peaks and maintaining a high signal-to-noise ratio for routine analysis.

  • Number of Scans (16-32): Co-adding multiple scans improves the signal-to-noise ratio, making weaker peaks more discernible.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-2-methylpropyl trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Safe Handling and Logistics for 2-Fluoro-2-methylpropyl trifluoromethanesulfonate Audience: Senior Researchers, Safety Officers, and Drug Development Chemists.

Executive Safety Summary

Compound: 2-Fluoro-2-methylpropyl trifluoromethanesulfonate (CAS: 145349-17-3) Hazard Class: Corrosive (Category 1B) , Acute Toxicant , Potent Alkylating Agent .

This guide supersedes generic safety templates. It addresses the specific dual-threat nature of this compound:

  • Immediate Corrosivity: Hydrolysis releases Triflic Acid (HOTf) , a superacid (

    
    ), causing immediate, severe tissue destruction.
    
  • Genotoxicity (Silent Hazard): As a triflate ester, this compound is a potent alkylating agent . It can transfer the 2-fluoro-2-methylpropyl group to nucleophilic centers in DNA (guanine/adenine), posing a significant mutagenic risk even without immediate physical symptoms.

Core Directive: Treat as a "Touch-Zero" compound. All manipulations must occur within a certified chemical fume hood or glovebox.

Risk Assessment & Hazard Identification
Hazard DomainTechnical SpecificationOperational Implication
Chemical Stability Moisture Sensitive. Hydrolyzes rapidly in humid air.Do not use open vessels. Use Schlenk lines or syringe transfer techniques. Store under Argon/Nitrogen.
Toxicology Alkylating Agent . Potential Carcinogen/Mutagen.Double-gloving is mandatory. Silver Shield® liners are required for spill cleanup.
Corrosivity Releases ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(Triflic Acid) on contact with moisture/tissue.
Standard nitrile gloves degrade quickly if exposed. Immediate neutralization required for spills.[1]
Thermal Flash point >110°C (predicted), but thermal decomposition releases HF and

.
Keep away from heat sources.[1][2] Store refrigerated (2-8°C) to prevent slow decomposition and pressure buildup.
Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves provide insufficient breakthrough time (<5 mins) for triflate esters and superacids. A layered approach is non-negotiable.

Protection ZoneRequired EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1) + Face Shield (8-inch).Prevents corneal damage from superacid vapors or splashes.
Dermal (Hands) Layer 1 (Inner): 4-mil Nitrile (Dexterity).Layer 2 (Outer): 5-mil Nitrile (Sacrificial).Spill Response: Silver Shield® (Laminate) or Viton®.Laminate gloves offer >4h breakthrough time for alkylating agents. Double nitrile allows immediate removal of outer layer upon incidental splash.
Respiratory Fume Hood (Face velocity: 80-100 fpm).Do not rely on N95 masks. If hood failure occurs, use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.
Body Tyvek® Lab Coat or Chemical Resistant Apron.Cotton lab coats absorb alkylating agents, keeping them against the skin.
Operational Protocol: "Touch-Zero" Handling
A. Preparation & Weighing
  • Never weigh this compound on an open bench.

  • Method: Tare a dry, septum-capped vial containing an inert gas atmosphere. Inject the liquid through the septum using a gas-tight syringe. Weigh the syringe before and after transfer (difference weighing) to determine the mass added.

B. Transfer Technique (Syringe/Cannula)
  • Dry Equipment: Flame-dry all glassware and flush with Argon/Nitrogen. Moisture triggers hydrolysis, releasing acid fumes.

  • Pressure Equalization: When withdrawing liquid, use a bleed needle connected to an inert gas source to prevent vacuum formation.

  • Needle Hygiene: Wipe the needle tip with a Kimwipe soaked in dilute NaOH immediately after withdrawal to neutralize residual triflate before disposal.

C. Reaction Setup
  • Solvents: Use anhydrous solvents (DCM, THF, Toluene). Water content >50 ppm will consume the reagent and generate heat/acid.

  • Temperature: Reactions are often exothermic. Begin addition at 0°C or -78°C unless protocol dictates otherwise.

Decontamination & Waste Disposal

The "Base Bath" Principle: Triflate esters must be chemically destroyed (quenched), not just diluted.

Quenching Solution: 10% NaOH or KOH in Methanol/Water (1:1).

  • Mechanism:[1][3] Hydroxide ions attack the sulfonate sulfur or the alkyl carbon, converting the toxic ester into the harmless triflate salt (

    
    ) and alcohol.
    

Disposal Workflow:

  • Reaction Waste: Pour into a dedicated waste container containing the Quenching Solution. Let stand for 24 hours.

  • Spill Cleanup:

    • Evacuate immediate area.[1][4][3][5][6][7]

    • Don Silver Shield® gloves.

    • Cover spill with sodium bicarbonate or calcium carbonate (to neutralize acid).

    • Absorb with vermiculite.[1]

    • Place in a sealed bag labeled "Hazardous Waste: Fluorinated Alkylating Agent".

  • Final Disposal: Incineration via a licensed hazardous waste contractor. Do not pour down the drain.

Visualized Safety Workflow

SafeHandling Start Start: Reagent Retrieval Storage Storage: 2-8°C Inert Atmosphere Start->Storage PPE PPE Check: Double Nitrile + Goggles Face Shield Storage->PPE Retrieve Transfer Transfer: Syringe/Cannula Method (No Open Pouring) PPE->Transfer Pass Reaction Reaction: Anhydrous Conditions Fume Hood Only Transfer->Reaction Inject Quench Quench: Treat with 10% NaOH/MeOH Wait 24 Hours Transfer->Quench Spill? Immediate Neutralization Reaction->Quench Complete Waste Disposal: Hazardous Waste Stream (Incineration) Quench->Waste Neutralized

Figure 1: Decision logic for the safe retrieval, handling, and disposal of triflate esters.

Emergency Response Data
ScenarioImmediate ActionMedical Follow-up
Skin Contact 1. Drench with water (15 mins).2. Apply Calcium Gluconate gel (if HF suspected from decomposition) or simple soap wash.3. Remove contaminated clothing.[5]Seek medical attention.[1][4][5][6][8][9] Monitor for delayed burns.
Eye Contact 1. Flush with eyewash station for 15 mins (hold eyelids open).2. Do not apply neutralizers to the eye.Immediate transport to ER. Risk of permanent corneal opacity.
Inhalation 1. Move to fresh air immediately.2. If breathing is difficult, administer oxygen (trained personnel only).Monitor for pulmonary edema (fluid in lungs) for 24 hours.
References
  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Fluoro-2-methylpropyl trifluoromethanesulfonate. Merck KGaA. Link

  • National Institutes of Health (NIH). (2019). Perfluorinated Alkyl Substances: Toxicity and Health Risks. PubMed Central. Link

  • Organic Syntheses. (2007). Handling and Disposal of Hazardous Chemicals: Trifluoromethanesulfonates. Org. Synth. Vol. 84. Link[10]

  • Concordia University EHS. (2022). Safety Guidelines for Superacids (Triflic Acid). Link

  • Fisher Scientific. (2023). Safety Data Sheet: 2,2,2-Trifluoroethyl trifluoromethanesulfonate. Link

Sources

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